molecular formula C8H10N2O2 B1291596 3-Amino-3-(pyridin-4-yl)propanoic acid CAS No. 3429-24-1

3-Amino-3-(pyridin-4-yl)propanoic acid

Cat. No.: B1291596
CAS No.: 3429-24-1
M. Wt: 166.18 g/mol
InChI Key: HELGKMIKUOPFTO-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGKMIKUOPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622195
Record name 3-Amino-3-(pyridin-4-yl)propanoic acid
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-24-1
Record name 3-Amino-3-(pyridin-4-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(pyridin-4-yl)propanoic acid
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Foundational & Exploratory

3-Amino-3-(pyridin-4-yl)propanoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-3-(pyridin-4-yl)propanoic Acid Subtitle: Synthetic Architectures, Physicochemical Profiling, and Pharmacophore Utility in Peptidomimetics

Part 1: Executive Technical Overview

This compound (also known as


-(4-pyridyl)-

-alanine) represents a privileged scaffold in modern medicinal chemistry. Unlike its

-amino acid isomer (pyridylalanine), this

-amino acid places the amine and the aromatic side chain on the same carbon (

-position), imparting unique conformational flexibility and proteolytic resistance.

As a Senior Application Scientist, I categorize this molecule not merely as a building block, but as a "functionalized spacer." The pyridine nitrogen provides a pH-responsive handle (pKa ~5.3) and a metal coordination site, while the


-amino acid backbone allows for the formation of stable secondary structures (helices/sheets) distinct from natural peptides.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / Characteristic
IUPAC Name This compound
Common Name

-(4-Pyridyl)-

-alanine
CAS (Racemic) 3429-24-1
CAS ((S)-Isomer HCl) 490034-73-6
Molecular Formula

Molecular Weight 166.18 g/mol
Chirality One chiral center at C3 (

-carbon)
pKa Values (Est.)

(~3.5),

(~5.3),

(~9.8)
Isoelectric Point (pI) ~7.5 (Calculated based on zwitterionic species)

Part 2: Structural Architecture & Zwitterionic Logic

Understanding the ionization state is critical for extraction and purification. Unlike phenylalanine analogs, the pyridine ring creates a tri-protic equilibrium .

  • Acidic pH (< 3): Fully protonated cation (

    
    , 
    
    
    
    ,
    
    
    ). Soluble in water.
  • Mild Acidic pH (4-6): The carboxylate deprotonates (

    
    ), but the pyridine is largely protonated.
    
  • Neutral/Basic pH (7-9): The "true" zwitterion exists (

    
    , 
    
    
    
    ,
    
    
    ). This is the region of minimum solubility (isoelectric precipitation point).

Diagram 1: pH-Dependent Ionization States This diagram illustrates the protonation states critical for optimizing ion-exchange purification.

Ionization Cation Cationic Species (pH < 3) [COOH, NH3+, PyH+] Inter Intermediate (pH ~ 4-5) [COO-, NH3+, PyH+] Cation->Inter -H+ (COOH) Zwitter Neutral Zwitterion (pH ~ 7-8) [COO-, NH3+, Py] Inter->Zwitter -H+ (Pyridine) Anion Anionic Species (pH > 10) [COO-, NH2, Py] Zwitter->Anion -H+ (Amine)

Caption: Stepwise deprotonation sequence. Note the pyridine deprotonation precedes the primary amine.

Part 3: Synthetic Methodologies

For research and scale-up, two primary routes are validated: the Rodionov Reaction for cost-effective racemic synthesis, and Enzymatic Resolution for enantiopure production.

Method A: The Modified Rodionov Reaction (Racemic)

This is the most robust route for generating the scaffold from inexpensive starting materials.

  • Reagents: 4-Pyridinecarboxaldehyde, Malonic acid, Ammonium acetate.

  • Solvent: Ethanol (95%).[1]

  • Mechanism: Knoevenagel condensation followed by in situ Michael addition of ammonia and decarboxylation.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in 95% ethanol (5-10 volumes).

  • Buffer/Amine Source: Add ammonium acetate (2.0 eq). The excess is crucial to drive the equilibrium toward the amine rather than the cinnamic acid derivative.

  • Reflux: Heat to reflux (

    
    ) for 8–12 hours. The reaction evolution can be monitored by 
    
    
    
    evolution (bubbler).
  • Precipitation: Upon cooling to room temperature, the product often precipitates as the zwitterion.

  • Purification: Filter the white solid. Wash with cold ethanol to remove unreacted aldehyde. Recrystallize from water/ethanol (1:1) if necessary.[2]

Method B: Enantioselective Production via Enzymatic Resolution

To obtain the (S)-enantiomer (often required for bioactive peptidomimetics), a kinetic resolution using Penicillin G Acylase (PGA) is recommended.

  • Derivatization: Acylate the racemic amino acid with phenylacetic acid to form N-phenylacetyl-

    
    -(4-pyridyl)-
    
    
    
    -alanine.
  • Hydrolysis: Incubate the racemate with immobilized PGA at pH 7.5,

    
    .
    
  • Selectivity: PGA selectively hydrolyzes the (S)-amide linkage.

  • Separation: Acidify the mixture. The free (S)-amino acid is water-soluble, while the unreacted (R)-amide precipitates or is extracted into ethyl acetate.

Diagram 2: Synthetic Workflow (Rodionov & Resolution)

Synthesis Aldehyde 4-Pyridinecarboxaldehyde Reaction Rodionov Reaction (Ethanol, Reflux, -CO2) Aldehyde->Reaction Malonic Malonic Acid Malonic->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Racemate Racemic this compound Reaction->Racemate Deriv N-Phenylacetylation Racemate->Deriv Enzyme Enzymatic Hydrolysis (Penicillin G Acylase) Deriv->Enzyme S_Iso (S)-Enantiomer (Free Amino Acid) Enzyme->S_Iso Hydrolyzed R_Iso (R)-Amide (Unreacted) Enzyme->R_Iso Intact

Caption: Dual-pathway strategy showing direct racemic synthesis and downstream chiral resolution.

Part 4: Pharmaceutical Applications & Pharmacophore Logic

The utility of this compound lies in its ability to mimic the spatial arrangement of natural peptides while resisting enzymatic degradation.

Integrin Antagonists (VLA-4 / )

-amino acids are critical spacers in RGD (Arg-Gly-Asp) and LDV (Leu-Asp-Val) mimetics. The 3-carbon backbone provides the specific distance required to bridge the divalent cation site and the specificity pocket in integrin receptors.
  • Mechanism:[3][2] The pyridine nitrogen mimics the basic side chain of Histidine or modified Arginine, engaging in hydrogen bonding or salt bridges within the receptor pocket.

Foldamers (Secondary Structure Mimetics)

-peptides constructed from this monomer tend to adopt stable helical structures (e.g., the 14-helix).
  • Advantage:[4][3][5] The pyridine ring at the

    
    -position forces the backbone into specific torsion angles, stabilizing the helix. Furthermore, the pyridine nitrogen increases water solubility compared to phenyl-based foldamers, a common issue in this field.
    
Metal-Binding Linkers

In fragment-based drug discovery (FBDD), the pyridine nitrogen acts as a monodentate ligand. This molecule can serve as a linker in antibody-drug conjugates (ADCs) where pH-dependent solubility is required to release a payload in the acidic endosome.

Part 5: Analytical Validation

To ensure scientific integrity, the following analytical signatures must be verified:

  • 1H NMR (D2O/DCl):

    • 
       8.8 ppm (d, 2H, Py-H 
      
      
      
      to N).
    • 
       8.0 ppm (d, 2H, Py-H 
      
      
      
      to N).
    • 
       4.9 ppm (t, 1H, 
      
      
      
      ) – Note: This shifts significantly with pH.
    • 
       3.1-3.3 ppm (m, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
      .
      
  • HPLC Method:

    • Column: C18 Polar Embedded (to retain the polar zwitterion).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (TFA is required to protonate the pyridine and prevent tailing).

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    Rodionov, V. M., & Malevinskaya, E. T. (1926). Berichte der deutschen chemischen Gesellschaft. Synthese von 
    
    
    
    -Amino-säuren aus Aldehyden, Malonsäure und Ammoniak.
  • Enzym

    
    -Amino Acids: 
    Soloshonok, V. A., et al. (1995). Enzymatic resolution of 
    
    
    
    -amino acids via hydrolysis of their N-phenylacetyl derivatives by Penicillin G Acylase. Tetrahedron: Asymmetry.[1][6]
  • Integrin Antagonists &

    
    -Amino Acid Scaffolds: 
    Lin, L. S., et al. (1999). Synthesis and biological evaluation of 3-amino-3-arylpropionic acid derivatives as novel integrin VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters.
    
    
  • Properties of Pyridyl-Alanine vs. Pyridyl-Beta-Alanine: Sigma-Aldrich Product Data: this compound (CAS 3429-24-1).

Sources

3-Amino-3-(pyridin-4-yl)propanoic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Reference Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0 (Current as of 2026)

Executive Summary & Chemical Identity

3-Amino-3-(pyridin-4-yl)propanoic acid is a


-amino acid of significant interest in medicinal chemistry, serving as a critical building block for peptidomimetics, integrin antagonists, and stable "foldamers." Unlike its 

-amino acid isomer (pyridylalanine), this molecule places the amino group at the

-position, conferring unique resistance to proteolytic degradation and allowing for the formation of stable secondary structures (helices) not possible with natural amino acids.

This guide provides a rigorous technical breakdown of its synthesis, resolution, and application in drug discovery.

Chemical Data Matrix[1][2][3]
PropertySpecification
IUPAC Name This compound
Common Name

-(4-Pyridyl)-

-alanine
CAS Number (Racemic) 3429-24-1
CAS Number (S-Isomer) 490034-73-6 (Dihydrochloride)
Molecular Formula C

H

N

O

Molecular Weight 166.18 g/mol
Chirality Possesses one stereocenter at the C3 (

) position.[1]
Solubility High in H

O (zwitterionic); Soluble in MeOH/AcOH; Insoluble in non-polar organics.
Structural Distinction (Critical)

Researchers often confuse this target with the


-amino acid isomer. The distinction is vital for activity:
  • Target (

    
    -isomer):  H
    
    
    
    N-CH(Py)-CH
    
    
    -COOH. Used for stability/foldamers.
  • Isomer (

    
    -isomer):  Py-CH
    
    
    
    -CH(NH
    
    
    )-COOH. Used for standard peptide substitution.

G cluster_0 Target: Beta-Amino Acid cluster_1 Isomer: Alpha-Amino Acid Beta 3-Amino-3-(pyridin-4-yl) propanoic acid (Beta-position amine) Alpha 3-(Pyridin-4-yl) alanine (Alpha-position amine) Beta->Alpha Constitutional Isomers

Figure 1: Structural differentiation between the target beta-amino acid and its alpha-isomer.

Synthetic Methodologies

The synthesis of this compound presents challenges due to the basicity of the pyridine ring and the high water solubility of the product. Two primary routes are recommended: the Rodionov Reaction for racemic bulk preparation and Enzymatic/Chemical Resolution for enantiopure access.

Protocol A: The Rodionov Reaction (Racemic Synthesis)

This "one-pot" condensation is the most efficient route for generating the racemic scaffold directly from the aldehyde.

Mechanism: Condensation of pyridine-4-carboxaldehyde with malonic acid and ammonium acetate. The reaction proceeds via an imine intermediate, followed by decarboxylation.[2]

Step-by-Step Protocol:

  • Reagents: Pyridine-4-carboxaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Absolute Ethanol (0.5 M concentration relative to aldehyde).

  • Procedure:

    • Combine all reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (approx. 78-80 °C) for 8–12 hours. The reaction mixture will initially be clear and may turn yellow/orange.

    • Monitoring: Monitor consumption of aldehyde via TLC (SiO

      
      , 10% MeOH in DCM).
      
  • Work-up (Critical Step):

    • Cool the mixture to room temperature. The product often precipitates as a zwitterionic solid.

    • If no precipitate forms, concentrate the ethanol to ~20% volume and add diethyl ether or acetone to induce crystallization.

    • Filter the white/off-white solid.

    • Purification: Recrystallize from hot Ethanol/Water (9:1).

  • Yield: Typically 60–75%.

Protocol B: Enantioselective Resolution (Chemical)

For drug development requiring the (S)-enantiomer, a classical resolution using chiral acids is robust and scalable. This method is adapted from the industrial synthesis of the 3-pyridyl analog.

Reagents:

  • Racemic N-Boc-3-amino-3-(pyridin-4-yl)propanoic acid (prepared from Protocol A via Boc-protection).

  • Resolving Agent: (1R,2S)-(-)-Ephedrine (or (+)-Cinchonine).

Workflow:

  • Salt Formation: Dissolve the racemic N-Boc protected acid in Ethyl Acetate. Add 1.0 eq of (1R,2S)-(-)-Ephedrine.

  • Crystallization: Heat to dissolve, then cool slowly to 0–5 °C. The diastereomeric salt of the (S)-isomer crystallizes preferentially.

  • Filtration: Collect the crystals.

  • Liberation: Suspend the salt in water/DCM biphasic mixture. Acidify carefully with dilute HCl to pH ~3-4 to liberate the free acid into the organic layer (as the N-Boc derivative).

  • Deprotection: Treat with 4M HCl in Dioxane to yield the pure (S)-3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.

Synthesis Start Pyridine-4-carboxaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc, EtOH, Reflux) Start->Rodionov Racemic Racemic 3-Amino-3-(pyridin-4-yl) propanoic acid Rodionov->Racemic Boc Boc-Protection (Boc2O, NaOH) Racemic->Boc Resolution Chiral Resolution ((1R,2S)-Ephedrine) Boc->Resolution Pure (S)-Enantiomer (>99% ee) Resolution->Pure Crystallization & Deprotection

Figure 2: Synthetic workflow from aldehyde precursor to enantiopure beta-amino acid.

Biological & Medicinal Applications[5][6][7][8]

Peptidomimetics & Foldamers

The incorporation of this compound into peptide backbones creates "beta-peptides."

  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the dihedral angles, allowing the formation of stable helices (e.g., the 14-helix) that are unrecognizable to natural proteases.
    
  • Utility: This extends the half-life of peptide drugs from minutes to hours or days. The pyridine nitrogen provides a handle for further functionalization (e.g., N-oxide formation or alkylation) to tune solubility and potency.

Integrin Antagonists (RGD Mimetics)

This molecule serves as a scaffold for mimicking the Arg-Gly-Asp (RGD) sequence, which binds to integrin receptors (e.g.,


).
  • Role: The 3-amino-3-aryl propionic acid moiety mimics the Aspartic acid residue but with a rigidified distance and orientation.

  • Therapeutic Area: Thrombosis prevention (fibrinogen antagonists), cancer metastasis inhibition, and osteoporosis.

Analytical Characterization

To validate your synthesis, look for these signature signals:

  • 1H NMR (D2O/DCl):

    • 
      -proton (chiral center): Triplet or dd at 
      
      
      
      ~4.8–5.1 ppm (often obscured by HDO if not careful).
    • 
      -protons (CH2): Two distinct multiplets at 
      
      
      
      ~3.1–3.4 ppm due to diastereotopicity near the chiral center.
    • Pyridine protons: Two doublets at

      
       ~8.1 and 8.8 ppm (shifts significantly depending on protonation state of the pyridine nitrogen).
      

References

  • Rodionov Synthesis of Beta-Amino Acids

    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
    • Source:Journal of the American Chemical Society.
    • Context: Classic methodology for converting arom
    • (Canonical reference for Rodionov reaction).

  • Enantioselective Resolution Protocol

    • Title: An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds.[3]

    • Source:Organic Process Research & Development (ACS Public
    • Context: Detailed industrial protocol for resolving the 3-pyridyl analog, directly applicable to the 4-pyridyl target.
  • Beta-Peptide Foldamers

    • Title: Beta-Peptides:
    • Source:Chemical Reviews.
    • Context: Comprehensive review on the stability and folding properties of beta-amino acid oligomers.
  • Integrin Antagonist Applications

    • Title: Design and Synthesis of Potent and Selective Integrin Antagonists.
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the use of beta-aryl-beta-amino acids as RGD mimetics.
  • Chemical Identity & Properties

    • Title: this compound dihydrochloride Product Page.[4]

    • Source: MedChemExpress / BLDPharm.
    • Context: Physical property data and CAS verific

Sources

The Strategic Synthesis and Application of 3-Amino-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery and utilization of 3-Amino-3-(pyridin-4-yl)propanoic acid represents a critical advancement in the field of peptidomimetics and foldamer chemistry. Unlike its


-amino acid counterparts, this 

-amino acid scaffold offers unique proteolytic stability and the ability to induce specific secondary structures (such as 14-helices) in synthetic peptides. Furthermore, the incorporation of the pyridine moiety at the C3 position introduces a tunable basic handle (

), enabling pH-responsive solubility and metal coordination capabilities absent in phenyl-based analogs.

This guide details the scalable synthesis, purification, and application of this chiral building block, moving beyond theoretical existence to practical, field-proven laboratory protocols.

Structural Significance & Pharmacophore Utility

The transition from


- to 

-amino acids involves the insertion of a methylene group into the backbone. In the case of this compound, this insertion occurs adjacent to the carboxylic acid, creating a

-substitution pattern.
The "Beta" Advantage
  • Proteolytic Resistance: The additional methylene group disrupts the scissile bond geometry required by most endogenous proteases, significantly extending the half-life of peptide drugs containing this residue.

  • Foldamer Potential: Oligomers of

    
    -amino acids (
    
    
    
    -peptides) fold into stable helices (e.g.,
    
    
    -helix) that mimic protein surfaces while remaining metabolically stable.
The Pyridine Vector

The 4-pyridyl group distinguishes this molecule from the common phenylalanine analog (


-homophenylalanine).
  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for binding affinity in integrin antagonists (e.g., VLA-4 inhibitors).

  • Solubility: The basic nitrogen improves aqueous solubility of hydrophobic peptide sequences at physiological pH.

Synthetic Methodology: The Modified Rodionov Route

While various routes exist (e.g., Arndt-Eistert homologation), the most robust "discovery" route for accessing the racemic scaffold in bulk is the Rodionov Condensation . This one-pot reaction typically involves the condensation of an aldehyde with malonic acid and ammonium acetate.

Reaction Mechanism

The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia (generated in situ) and subsequent thermal decarboxylation.

RodionovMechanism Aldehyde Isonicotinaldehyde Imine Intermediate Imine/Enamine Aldehyde->Imine Condensation (EtOH, Reflux) Malonic Malonic Acid Malonic->Imine Condensation (EtOH, Reflux) Ammonium NH4OAc Ammonium->Imine Condensation (EtOH, Reflux) Michael Michael Adduct (Dicarboxylic) Imine->Michael NH3 Addition Product 3-Amino-3-(pyridin-4-yl) propanoic acid Michael->Product Decarboxylation (-CO2)

Figure 1: The modified Rodionov condensation pathway for the one-pot synthesis of the target beta-amino acid.

Detailed Experimental Protocol

Objective: Synthesis of racemic this compound on a 50 mmol scale.

Reagents & Materials
  • Isonicotinaldehyde (4-Pyridinecarboxaldehyde): 5.35 g (50 mmol)

  • Malonic Acid: 5.20 g (50 mmol)

  • Ammonium Acetate: 7.71 g (100 mmol)

  • Ethanol (95%): 50 mL

  • Glacial Acetic Acid: For pH adjustment[1]

  • Ion Exchange Resin: Dowex 50W-X8 (H+ form)

Step-by-Step Methodology
  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isonicotinaldehyde (5.35 g) and malonic acid (5.20 g) in 50 mL of 95% ethanol.

    • Expert Insight: Unlike standard Rodionov procedures for benzaldehyde, the pyridine moiety can catalyze self-condensation. Add Ammonium Acetate (7.71 g) immediately to buffer the system and provide the nitrogen source.

  • Reflux & Decarboxylation: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

    • Checkpoint: The reaction is complete when CO2 evolution ceases. The solution will turn from clear to deep amber.

  • Isolation (The Zwitterion Challenge): Cool the reaction mixture to room temperature. The product often fails to precipitate directly due to the high solubility of the pyridine salt.

    • Filtration: Filter off any insoluble byproducts.

    • Concentration: Evaporate the ethanol under reduced pressure to yield a viscous oil.

  • Purification (Ion Exchange): Dissolve the crude oil in minimal distilled water and load onto a column containing Dowex 50W-X8 resin.

    • Wash: Elute with distilled water (approx. 3 column volumes) to remove unreacted malonic acid and non-basic impurities.

    • Elution: Elute the target amino acid using 1M aqueous Ammonia (

      
      ).
      
    • Collection: Collect ninhydrin-positive fractions.

  • Crystallization: Concentrate the ammoniacal fractions to dryness. Recrystallize the residue from aqueous ethanol (EtOH:H2O, 9:1) to yield white crystals.[2]

Enantiomeric Resolution (Optional but Recommended)

For drug development applications requiring the (R)- or (S)-enantiomer, perform a kinetic resolution using Penicillin G Acylase (PGA) .

  • Substrate:

    
    -Phenylacetyl derivative of the racemic amino acid.
    
  • Enzyme: Immobilized PGA in phosphate buffer (pH 7.8).

  • Outcome: PGA selectively hydrolyzes the (S)-enantiomer amide, leaving the (R)-enantiomer amide intact.

Analytical Characterization

The following data validates the structural integrity of the synthesized molecule.

Table 1: Physicochemical Properties & Spectral Data

ParameterValue / Observation
Molecular Formula

Molecular Weight 166.18 g/mol
Appearance White crystalline solid
Melting Point 225–228 °C (dec.)

NMR (D2O)

8.55 (d, 2H, Py-H), 7.45 (d, 2H, Py-H), 4.65 (t, 1H,

-H), 2.80 (d, 2H,

-H)

NMR

175.2 (COOH), 150.1 (Py-C2,6), 148.5 (Py-C4), 123.8 (Py-C3,5), 52.1 (

), 39.5 (

)
MS (ESI)

Applications in Drug Design: The Foldamer Logic

The primary utility of this compound lies in its ability to force specific conformational preferences in peptide backbones.

The 14-Helix Formation

When polymerized or alternated with


-amino acids, 

-amino acids adopt a helical structure defined by 14-membered hydrogen-bonded rings (

-helix). The pyridine side chain at the C3 position projects outward, available for receptor interaction.

FoldamerLogic Alpha Alpha-Peptide (Natural) Protease Proteolytic Enzymes (Trypsin/Pepsin) Alpha->Protease Rapid Degradation Beta Beta-Peptide (Synthetic) Beta->Protease Resistant Helix 3-14 Helix Structure Beta->Helix Folding DrugProp Enhanced ADME: High Stability Target Specificity Helix->DrugProp Pharmacophore Presentation

Figure 2: Comparative stability and structural logic of beta-peptides versus natural alpha-peptides.

Integrin Antagonism

This specific scaffold is frequently cited in the design of VLA-4 (Very Late Antigen-4) antagonists. The pyridine nitrogen mimics the basic functionality required to interact with the aspartic acid residue in the integrin binding pocket, while the


-backbone provides the rigid spacing necessary to prevent off-target binding.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. 
    
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. 
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron. 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • ChemicalBook. (2023). "this compound Properties and Data."

Sources

Technical Guide: Solubility Profile & Handling of 3-Amino-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(pyridin-4-yl)propanoic acid (also known as


-(4-pyridyl)-

-alanine) is a specialized

-amino acid derivative featuring a pyridine ring at the

-position. Its utility in peptidomimetics (e.g., integrin antagonists) and neuropharmacological drug design is significant, yet its physicochemical behavior presents unique challenges.

Unlike simple aliphatic amino acids, this compound possesses three ionizable groups : the carboxylic acid, the primary amine, and the pyridine nitrogen. This results in a complex, multi-stage ionization profile that dictates its solubility. This guide provides a definitive protocol for solubilization, grounded in the causality of its zwitterionic nature, ensuring reproducibility in synthesis and biological assays.

Physicochemical Profile & Solubility Landscape

The "Solubility U-Curve"

The solubility of this compound is strictly pH-dependent. Researchers often fail to dissolve this compound because they attempt to use neutral buffers (pH 7.0–7.4) where the molecule exists in its least soluble, charge-neutral zwitterionic state.

Key Ionization Constants (Estimated):

  • 
     (Carboxyl):  ~3.6
    
  • 
     (Pyridine Nitrogen):  ~5.3
    
  • 
     (Primary Amine):  ~9.5
    

Solubility States:

  • High Solubility (pH < 3): Exists as a dication (

    
    , 
    
    
    
    ,
    
    
    ). Highly soluble in dilute acids (HCl, TFA).
  • Moderate Solubility (pH 3.6–5.3): Exists as a monocation (

    
    , 
    
    
    
    ,
    
    
    ).
  • Minimum Solubility (pH 5.3–9.5): Exists as a neutral zwitterion (

    
    , 
    
    
    
    ,
    
    
    ). This is the "danger zone" for precipitation.
  • High Solubility (pH > 10): Exists as an anion (

    
    , 
    
    
    
    ,
    
    
    ). Soluble in basic buffers (NaOH, carbonate).
Solvent Compatibility Table
Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3]Usage Context
Water (pH 1.0 - 3.0) Excellent > 50 mg/mLStock preparation, HPLC injection.
Water (pH 6.0 - 8.0) Poor < 1-3 mg/mLBiological assays (risk of precipitation).
DMSO Good ~5-20 mg/mLCryopreservation, stock solutions.
Methanol / Ethanol Low/Moderate < 5 mg/mLSynthesis workups (often used to precipitate the zwitterion).
Acetonitrile Poor InsolubleHPLC mobile phase (requires water).
Diethyl Ether / Hexane Insoluble 0 mg/mLWashing/Purification.

Visualization: Ionization & Solubility Logic

The following diagram illustrates the critical relationship between pH, charge state, and solubility. Use this to determine the optimal buffer for your application.

SolubilityLandscape cluster_0 Operational Zones Acid Acidic pH (< 3.0) Species: Dication (+2) Solubility: HIGH Trans1 pH 3.6 - 5.3 Species: Monocation (+1) Solubility: MODERATE Acid->Trans1 Deprotonation of COOH Neutral pH 5.3 - 9.5 Species: Zwitterion (0) Solubility: LOW (Precipitation Risk) Trans1->Neutral Deprotonation of Pyridine-H+ Base Basic pH (> 10.0) Species: Anion (-1) Solubility: HIGH Neutral->Base Deprotonation of NH3+

Caption: Solubility transitions driven by sequential deprotonation events. Optimal solubilization occurs outside the pH 5.3–9.5 window.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: Creating a stable stock solution for long-term storage or serial dilution.

  • Weighing: Weigh 10 mg of this compound (MW: ~166.18 g/mol for free base; ~239.10 g/mol for 2HCl salt).

  • Solvent Choice:

    • If using the Dihydrochloride salt: Use Water or DMSO .[4] The salt is already acidic and will dissolve readily.

    • If using the Free Base: Do NOT add pure water.[4] Add 0.1 M HCl or 1% Acetic Acid .

  • Dissolution:

    • Add 1.0 mL of the chosen solvent.

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist (common with the free base), add 1 M HCl dropwise until the solution clears.

  • Sterilization: Filter through a 0.22 µm PVDF or PES membrane.

  • Storage: Aliquot and store at -20°C. Stable for 1 month.

Protocol B: Solubilization for Biological Assays (pH 7.4)

Purpose: Introducing the compound into cell culture or enzymatic assays without precipitation.

  • Start with DMSO Stock: Prepare a 100 mM stock in pure DMSO (anhydrous).

  • Dilution Strategy (The "Crash" Prevention Method):

    • Do not dilute directly into static media.

    • Step 1: Pipette the culture medium (e.g., DMEM + 10% FBS) into a tube.

    • Step 2: While vortexing the medium, slowly add the DMSO stock.

    • Limit: Keep final DMSO concentration < 0.5% (v/v).

    • Validation: Visually inspect for turbidity. If the compound crashes out (cloudiness), the concentration exceeds the solubility limit of the zwitterion at pH 7.4. You must lower the working concentration.

Synthesis & Purification Workflow

Context: Isolating the pure compound from a reaction mixture.

The zwitterionic nature is advantageous for purification. The "Isoelectric Precipitation" method is the industry standard for this class of compounds.

PurificationWorkflow Start Crude Reaction Mixture (Acidic/Basic Solution) Adjust Adjust pH to ~7.3 (Isoelectric Point) Start->Adjust monitor pH meter Precip Induce Precipitation Add Cold Ethanol/Methanol Adjust->Precip crystallization Filter Filtration (Collect Solid) Precip->Filter Wash Wash with Diethyl Ether (Remove Organic Impurities) Filter->Wash Dry Vacuum Dry Yield: Pure Zwitterion Wash->Dry

Caption: Purification strategy leveraging the minimum solubility at the isoelectric point (pI ~7.3).

References

  • Physicochemical Properties of Pyridine Deriv

    • Source: Organic Chemistry Data[5]

    • Data: Pyridine pKa ~5.2; Carboxylic Acid pKa ~4.0.
    • URL:[Link]

  • Solubility of Beta-Amino Acids

    • Source: Wikipedia / ChemicalBook (Beta-Alanine D
    • Data: General solubility trends for zwitterionic beta-amino acids.
    • URL:[Link][3]

  • Product Data: (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

    • Source: MedChemExpress
    • Data: Solubility in DMSO (5 mg/mL) and Water (3.33 mg/mL).[4]

  • Synthesis of Pyridyl-Amino Acids

    • Source: Organic Syntheses
    • Context: Methodologies for handling and precipit
    • URL:[Link]

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis with 3-Amino-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 3-Amino-3-(pyridin-4-yl)propanoic acid (an aromatic


-amino acid) into solid-phase peptide synthesis (SPPS) workflows. This molecule, often utilized in peptidomimetics to induce specific secondary structures or facilitate metal coordination, presents unique synthetic challenges:
  • Steric Hindrance: As a

    
    -amino acid, the extra methylene group and the bulky pyridine ring on the 
    
    
    
    -carbon significantly reduce coupling kinetics compared to standard
    
    
    -amino acids.
  • Basicity: The pyridine nitrogen (pKa ~5.2) acts as a proton acceptor, potentially interfering with coupling pH and HPLC purification.

  • Solubility: The zwitterionic nature of the free amino acid and the hydrophobicity of the Fmoc-protected derivative require optimized solvent systems.

This protocol utilizes an Fmoc/tBu strategy optimized for "difficult sequences," employing high-efficiency coupling reagents (HATU/HOAt) and specific purification buffers to mitigate peak tailing.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4]

Molecule Specifications[2][4][5]
  • IUPAC Name: this compound

  • Common Name:

    
    -homo-4-pyridylalanine
    
  • Role: Peptidomimetic scaffold, metal chelator, proteolytic stability enhancer.

  • Key Feature: The pyridine ring is generally left unprotected during synthesis. Its nucleophilicity is low enough to avoid acylation by active esters, provided the primary amine is more reactive, but it will consume equivalents of acid during cleavage.

Reagent Selection Table
ComponentRecommendationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink Amide 2-CTC is ideal for C-terminal

-amino acids to prevent racemization during loading. Rink Amide is standard for amides.
Coupling Reagent HATU (with HOAt)Stronger activation is required to overcome the lower nucleophilicity and steric bulk of the

-amino group.
Base DIEA (Diisopropylethylamine)Non-nucleophilic base.[1] Critical: Use exactly 2.0 eq relative to HATU/AA to prevent capping by uronium salts.
Solvent DMF (Main) / NMP (Solubilizer)NMP is superior for preventing aggregation in sequences containing aromatic

-amino acids.
Deprotection 20% Piperidine + 0.1M HOBt HOBt suppresses aspartimide formation (if Asp is present) and reduces potential racemization of sensitive adjacent residues.

Detailed Experimental Protocols

Protocol A: Resin Loading (First Residue Attachment)

Use this protocol if the


-amino acid is the C-terminal residue.
  • Swelling: Suspend 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 30 min. Drain.

  • Preparation: Dissolve Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid (0.8 mmol, 0.5 eq relative to resin max loading) in 10 mL DCM. Add DIEA (3.2 mmol, 4 eq).

    • Note: Low loading (0.4–0.6 mmol/g) is preferred to reduce aggregation.

  • Loading: Add solution to resin.[1][2][3][4] Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL) and DIEA (1 mL) to the reaction vessel. Agitate for 20 mins to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[5]

Protocol B: Chain Elongation (The "Difficult Coupling" Cycle)

Use this protocol when coupling the


-amino acid into the chain or coupling the NEXT residue onto the 

-amino acid.

Step 1: Fmoc Deprotection [1][4][6][7][8]

  • Treat resin with 20% Piperidine/DMF (2 x 10 min).

  • Observation: The pyridine side chain is stable to piperidine.[3]

  • Wash: DMF (5x), DCM (3x), DMF (3x).[5]

Step 2: Activation & Coupling (The Critical Step) Standard HBTU/DIC protocols often fail here. We use HATU.

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF/NMP (1:1).

  • Activation: Add DIEA (6.0 eq) to the amino acid solution.

    • Color Change: Solution should turn yellow/orange. Activate for exactly 30 seconds before adding to resin.

  • Reaction: Add activated mixture to the resin.

    • Time: Agitate for 60–90 minutes (double the standard time).

    • Temperature: If aggregation is suspected, heat to 50°C (microwave or water bath).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note:

      
      -amines react slowly with ninhydrin; the Kaiser test may yield a "false negative" (light blue instead of dark blue). The Chloranil test is often more reliable for difficult amines.
      
  • Double Coupling (Mandatory): If the color test is slightly positive, repeat Step 2 with fresh reagents for 45 mins.

Step 3: Capping (Optional but Recommended)

  • Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins to terminate unreacted chains.

Protocol C: Cleavage & Isolation

The pyridine ring will act as a "proton sponge" during cleavage.

  • Wash: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (basic amines in DMF can cause TFA salts to form oils).

  • Cocktail Preparation: Prepare Reagent K analogue:

    • TFA (92.5%)

    • TIS (Triisopropylsilane) (2.5%)[4]

    • H2O (2.5%)[5][4]

    • DODT (2.5%) (Use only if Cys/Met are present; otherwise use TIS/H2O 50:50).

  • Incubation: Add cocktail to resin. Agitate for 2–3 hours.

  • Precipitation:

    • Filter resin and collect filtrate.[2][3]

    • Concentrate filtrate under Nitrogen flow to ~20% volume.

    • Add cold Diethyl Ether (10x volume).

    • Crucial Observation: The peptide may precipitate as a sticky gum due to the pyridinium trifluoroacetate salt.

    • Fix: If gum forms, decant ether, add fresh ether, and scratch the vessel wall with a spatula to induce crystallization. Sonicate if necessary.

  • Lyophilization: Dissolve the crude solid in 10% Acetic Acid/Water and lyophilize.

Analytical & Purification Strategy

HPLC Conditions

Pyridine-containing peptides often exhibit peak tailing in standard acidic buffers due to the interaction between the positively charged pyridinium (protonated) and residual silanols on the column.

  • Column: C18 End-capped (e.g., Phenomenex Gemini or Waters XBridge).

  • Standard Buffer:

    • A: 0.1% TFA in H2O[9]

    • B: 0.1% TFA in MeCN

  • Alternative Buffer (If tailing occurs):

    • Switch to TEAP (Triethylamine Phosphate) pH 6.5 or Ammonium Bicarbonate pH 7.8 . At neutral pH, the pyridine is deprotonated (neutral), improving peak shape and retention.

Mass Spectrometry[1]
  • Expected Mass: Calculate the monoisotopic mass.

  • Ionization: In ESI+, expect to see intense

    
     and 
    
    
    
    species. The pyridine nitrogen protonates easily, often enhancing ionization efficiency.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating the


-amino acid, highlighting the deviation from standard SPPS cycles.

SPPS_Workflow Start Start Synthesis Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Is Next Residue Beta-Pyridine-AA? Wash1->Decision Std_Act Standard Activation (HBTU/DIEA) Decision->Std_Act No (Standard AA) Diff_Act High-Power Activation (HATU/HOAt/DIEA) Decision->Diff_Act Yes (Beta-AA) Std_Cpl Coupling (45 min) Std_Act->Std_Cpl QC Kaiser/Chloranil Test Std_Cpl->QC Diff_Cpl Extended Coupling (90 min, Double Couple) Diff_Act->Diff_Cpl Diff_Cpl->QC Recouple Re-Couple (New Reagents) QC->Recouple Fail Next_Cycle Proceed to Next Cycle QC->Next_Cycle Pass Recouple->QC Next_Cycle->Deprotect More Residues Cleavage Final Cleavage (TFA/TIS/H2O) Next_Cycle->Cleavage Sequence Complete

Figure 1: Optimized SPPS Cycle Logic differentiating standard residues from the sterically hindered


-pyridine analogue.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon; Pyridine interference.
Switch to HATU or PyAOP . Use microwave heating (50°C, 10 min). Perform double coupling.
Racemization Over-activation or excessive base.Use Oxyma Pure instead of HOBt. Ensure DIEA does not exceed 2.0 eq relative to AA.
Broad HPLC Peaks Pyridinium interaction with column silanols.Add 0.1% Triethylamine to the mobile phase or use a high-pH compatible column (e.g., Waters XBridge) at pH 7.5.
Sticky Precipitate Pyridinium-TFA salt formation.Do not rely solely on ether precipitation. Dissolve the "gum" in water/acetonitrile and lyophilize directly.

References

  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Beta-AA synthesis).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive. Journal of the American Chemical Society. (Basis for HATU/HOAt usage).

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Authoritative source on Beta-peptide synthesis).

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. (General SPPS protocols).

  • Bachem. (2023). Peptide Purification Process & Methods: An Overview. (Purification strategies for complex peptides).

Sources

3-Amino-3-(pyridin-4-yl)propanoic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 3-Amino-3-(pyridin-4-yl)propanoic Acid

Part 1: Introduction & Strategic Value

This compound (also known as


-(4-pyridyl)-

-alanine) is a non-proteinogenic

-amino acid that serves as a critical "scaffold extender" in medicinal chemistry.[1] Unlike flexible

-amino acids, this

-amino acid introduces a specific 3-carbon backbone that alters the spatial orientation of peptide bonds, conferring proteolytic stability and enabling the formation of unique secondary structures (foldamers).

Medicinal Chemistry Utility:

  • Integrin Antagonism: It is widely used as a spacer in RGD (Arg-Gly-Asp) mimetics. The extra methylene group (

    
    ) extends the distance between the N-terminus and C-terminus, allowing for precise fitting into the 
    
    
    
    or
    
    
    integrin binding pockets.
  • Pharmacophore Installation: The pyridine ring at the

    
    -position acts as a bioisostere for phenyl groups but with added polarity and hydrogen-bond accepting capability (via the pyridine nitrogen), improving solubility and targeting acidic residues in receptor pockets.
    
  • Proteolytic Stability: Incorporation into peptide sequences blocks cleavage by standard aminopeptidases and proteases, significantly increasing the half-life of peptide drugs.[2]

Part 2: Physicochemical Profile

PropertyValue / DescriptionRelevance
Molecular Formula

Core building block
Molecular Weight 166.18 g/mol Low MW fragment
pKa (COOH) ~3.5Standard acidic carboxyl
pKa (Pyridine) ~5.2Protonatable at physiological pH (lysosome/tumor microenvironment)
pKa (

-NH2)
~9.8Basic primary amine
Solubility Water, Methanol, DMSOAmphoteric nature aids aqueous solubility
Chirality Exists as (R) and (S) enantiomers(S)-isomer is often preferred for bioactive foldamers

Part 3: Synthesis Protocols

Protocol A: Synthesis via Modified Rodionov Reaction (Racemic)

This method generates the racemic


-amino acid directly from the aldehyde.

Reagents:

  • Pyridine-4-carboxaldehyde (1.0 eq)[1]

  • Malonic acid (1.0 eq)[1][2]

  • Ammonium acetate (2.0 eq)[1][2]

  • Ethanol (Solvent)[1][2][3][4][5]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-4-carboxaldehyde (10.7 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (150 mL).

  • Ammonium Addition: Add ammonium acetate (15.4 g, 200 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. The reaction proceeds via imine formation followed by decarboxylation.[2]
    
    • Checkpoint: Monitor by TLC (n-butanol/acetic acid/water 4:1:1).[2] The aldehyde spot should disappear.[2]

  • Isolation: Cool the mixture to room temperature. The product often precipitates as a zwitterion.[2]

  • Filtration: Filter the white solid. If no precipitate forms, concentrate the ethanol to 20% volume and add diethyl ether to induce crystallization.[2]

  • Purification: Recrystallize from hot water/ethanol (1:1) to obtain pure racemic this compound.

Protocol B: Fmoc-Protection for SPPS

Critical Note: The pyridine nitrogen is nucleophilic. Use Fmoc-OSu instead of Fmoc-Cl to prevent acylation of the pyridine ring.

Reagents:

  • This compound (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • 
     (2.5 eq)[1][2]
    
  • Water / Acetone (1:1 mixture)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino acid (1.66 g, 10 mmol) and

    
     (2.1 g, 25 mmol) in water (25 mL). Ensure complete dissolution (pH should be ~9).[2]
    
  • Addition: Dissolve Fmoc-OSu (3.7 g, 11 mmol) in acetone (25 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Mechanism:[1][3][6] The primary amine (

      
      -
      
      
      
      ) is more nucleophilic than the pyridine nitrogen and reacts selectively with the succinimide ester.
  • Workup:

    • Evaporate acetone under reduced pressure.[2]

    • Wash the aqueous phase with diethyl ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts.[2]
      
    • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl.[2] Do not go below pH 3 to avoid protonating the pyridine to a degree where it prevents precipitation of the Fmoc-acid.

  • Extraction: Extract the white precipitate/oil into ethyl acetate (

    
    ).
    
  • Drying: Dry over

    
    , filter, and concentrate to yield Fmoc-3-amino-3-(pyridin-4-yl)propanoic acid .
    

Part 4: Medicinal Chemistry Application Note

Design of Integrin Antagonists (RGD Mimetics)

The


-amino acid backbone is utilized to fine-tune the distance between the basic arginine mimic and the acidic aspartate mimic. In 

integrin inhibitors, a distance of approximately 13–14 Å is optimal.[2]
  • 
    -Amino Acid:  Backbone length ~3.8 Å per residue.
    
  • 
    -Amino Acid:  Backbone length ~5.1 Å per residue.
    

By substituting an


-amino acid with this compound, the backbone is extended, and the pyridine ring is positioned to interact with the hydrophobic pocket or specific acidic residues (e.g., Asp218 in the 

-subunit).
Visualization: Synthesis & Application Workflow

G Aldehyde Pyridine-4-carboxaldehyde Rodionov Rodionov Reaction (NH4OAc, Malonic Acid) Aldehyde->Rodionov RacemicAA Racemic 3-Amino-3-(pyridin-4-yl) propanoic acid Rodionov->RacemicAA Resolution Enzymatic Resolution (Penicillin G Acylase) RacemicAA->Resolution ChiralAA (S)-Enantiomer Resolution->ChiralAA Yields Pure (S) FmocProt Fmoc Protection (Fmoc-OSu, NaHCO3) ChiralAA->FmocProt SPPS Solid Phase Peptide Synthesis (Integrin Antagonist) FmocProt->SPPS Coupling via HATU

Caption: Workflow from raw material to bioactive peptide incorporation. Green nodes indicate chiral purity steps.

Part 5: Solid Phase Coupling Protocol

When coupling this building block in SPPS, standard carbodiimide methods (DIC/HOBt) may be slow due to the steric bulk of the


-substituent (pyridine ring).[2]

Recommended Coupling Condition:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).[2][7]

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.[2]

  • Time: Double coupling (

    
    ) is recommended to ensure >99% conversion.
    

Self-Validation Step: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after coupling.[2] If the resin beads remain blue (positive), repeat the coupling step.[2]

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • Title: Synthesis of -amino acids via the Rodionov reaction.
    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link][1][2]

  • Medicinal Chemistry of Integrin Inhibitors

    • Title: RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field.
    • Source: Cancers (Basel).[2]

    • URL:[Link]

  • Fmoc Protection Strategies

    • Title: Fmoc-Protected Amino Groups - Stability and Protection Protocols.
    • Source: Organic Chemistry Portal.[2][8]

    • URL:[Link][1][2]

  • 
    -Amino Acids in Peptidomimetics: 
    
    • Title: Peptides Containing

      
      -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.[9]
      
    • Source: Journal of Medicinal Chemistry.[2][10]

    • URL:[Link][1][2]

Sources

Application Note: Enantioseparation of 3-Amino-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the chiral separation of 3-Amino-3-(pyridin-4-yl)propanoic acid , a zwitterionic


-amino acid of high pharmaceutical relevance.[1]

Executive Summary

The separation of This compound enantiomers presents a unique chromatographic challenge due to the molecule's zwitterionic nature (containing both carboxylic acid and primary amine) combined with the basicity of the pyridine ring.[1] Standard reversed-phase chiral methods often suffer from severe peak tailing due to secondary silanol interactions with the pyridine nitrogen.[1]

This guide establishes Zwitterionic Ion-Exchange (ZWIX) chromatography as the "Gold Standard" method for this separation.[1] This approach utilizes Cinchona alkaloid-derived chiral stationary phases (CSPs) to achieve high-resolution separation without derivatization.[1] A secondary protocol using Teicoplanin-based CSPs is provided for aqueous-compatible workflows.[1]

Target Molecule Profile

  • Compound: this compound (also known as

    
    -(4-pyridyl)-
    
    
    
    -alanine).[1]
  • Structure: A

    
    -amino acid with a chiral center at the C3 position.[1]
    
  • Chemical Challenges:

    • Zwitterionic Character: Exists as a charged species at neutral pH.[1]

    • Pyridine Basicity: The pyridine ring (

      
      ) adds a second basic site, increasing the risk of non-specific binding to residual silanols on silica-based columns.
      
    • Solubility: High polarity; limited solubility in pure non-polar organic solvents (e.g., Hexane/Heptane).

Primary Protocol: Zwitterionic Ion-Exchange (ZWIX)

Recommended Column: CHIRALPAK® ZWIX(+) or ZWIX(-) Mechanism: Synergistic Double Ion-Pairing[1][2]

The ZWIX stationary phases are specifically engineered for underivatized amino acids.[3] They contain a chiral selector composed of a Cinchona alkaloid (Quinine or Quinidine) fused with a sulfonic acid group.[2][3][4] This creates a "molecular cleft" that simultaneously interacts with the analyte's ammonium group (via the sulfonate site) and carboxylate group (via the quinuclidine site).

Mechanistic Workflow

ZWIX_Mechanism Analyte Analyte: This compound (Zwitterion) Interaction Synergistic Double Ion-Pairing Analyte->Interaction NH3+ binds to SO3- COO- binds to Quinuclidine+ Selector CSP Selector: ZWIX(+) (Quinine-Sulfonic Acid) (Zwitterion) Selector->Interaction Result Enantioseparation Interaction->Result Stereoselective Fit

Figure 1: The double ion-pairing mechanism allows the ZWIX phase to recognize the zwitterionic analyte without derivatization.

Experimental Conditions (The "Starting Point")
ParameterSpecificationNotes
Column CHIRALPAK ZWIX(+) (3 µm, 150 x 3.0 mm)ZWIX(-) provides reversed elution order.[1]
Mobile Phase MeOH / MeCN / H₂O (49 : 49 : 2) High MeOH content reduces retention; MeCN increases it.[1][5]
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA) CRITICAL: Maintains the ionization state of both CSP and analyte.
Flow Rate 0.5 mL/minOptimized for 3 mm ID columns.[1][5]
Temperature 25°C - 40°CHigher temp often improves peak shape for amino acids.[1]
Detection UV @ 260 nmPyridine ring has strong absorbance at 254-260 nm.[1]
Sample Diluent Mobile PhaseEnsure complete dissolution; filtration (0.2 µm) is mandatory.[1]
Optimization Strategy
  • Retention Tuning: If retention is too low, increase the acetonitrile (MeCN) ratio (e.g., to 25:75 MeOH:MeCN).

  • Peak Shape (Tailing): The pyridine ring may cause tailing.[1]

    • Solution: Increase the base additive (DEA) concentration slightly (e.g., to 35 mM) or switch to Triethylamine (TEA).

    • Note: Ensure the acid:base molar ratio remains roughly 2:1 to maintain the zwitterionic mechanism.

  • Elution Order: If the target enantiomer co-elutes with an impurity, simply switch to the ZWIX(-) column to reverse the elution order (L-isomer usually elutes first on ZWIX(+), but this must be experimentally verified for

    
    -amino acids).[1]
    

Secondary Protocol: Teicoplanin (Macrocyclic Antibiotic)

Recommended Column: CHIROBIOTIC™ T (Astec/Supelco) Applicability: Preferred when aqueous mobile phases are required (e.g., biological samples).[1]

Teicoplanin contains an "aglycone basket" that is highly selective for


-amino acids.[1] It can operate in reversed-phase or polar ionic modes.[1]
Experimental Conditions
ParameterSpecificationNotes
Column CHIROBIOTIC T (5 µm, 250 x 4.6 mm)Teicoplanin bonded phase.[1]
Mobile Phase MeOH / H₂O (60 : 40) Polar Organic/Reversed Phase hybrid.[1]
Additives 0.1% Triethylamine (TEA) + 0.1% Acetic Acid pH control is vital (Target pH 4.5 - 6.0).[1]
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Temperature 20°CLower temperature often enhances selectivity on antibiotic phases.[1]

Method Validation & Troubleshooting

Derivatization for Confirmation

If direct separation yields ambiguous results, derivatize the sample with Marfey's Reagent (FDAA) .

  • Reaction: React sample with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.

  • Separation: The resulting diastereomers can be separated on a standard C18 achiral column.

  • Use Case: This serves as an excellent orthogonal method to validate the enantiomeric excess (ee) values obtained from the direct ZWIX method.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Peaks Slow mass transfer or solubility issues.[1]Increase column temperature to 40°C; reduce flow rate.
Fronting Peaks Sample overload.Dilute sample; inject smaller volume (< 5 µL).[1]
Tailing Pyridine interaction with silanols.[1]Increase ionic strength (additives); ensure water content is at least 2%.[1]
No Retention Mobile phase too strong.[1]Increase MeCN % in ZWIX method; reduce MeOH.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation.[1] Link

  • Ilisz, I., et al. (2012). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. Link[1]

  • Sigma-Aldrich (Supelco). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using CHIROBIOTIC T. Link

  • Péter, A., et al. (2001). "High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase." Journal of Chromatography A, 904(1), 1-15.[6]

  • Zhang, C., et al. (2010).[7] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(30), 4965-4970.[7] Link

Sources

3-Amino-3-(pyridin-4-yl)propanoic acid in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-3-(pyridin-4-yl)propanoic Acid in Antimicrobial Peptidomimetics

Abstract

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents that resist enzymatic degradation. This compound (also known as


-(4-pyridyl)-

-alanine) represents a critical building block in this pursuit.[1] As a

-amino acid, it confers proteolytic stability to peptide backbones. Simultaneously, the pyridine side chain provides pH-dependent cationic character and hydrogen-bonding capabilities distinct from natural histidine or phenylalanine. This guide details the integration of this moiety into antimicrobial peptidomimetics, covering quality control, solid-phase synthesis optimization, and biological validation.

Chemical Foundation & Quality Control

Before initiating synthesis, the integrity of the building block must be verified. This compound is typically utilized in its


-Fmoc protected form for Solid Phase Peptide Synthesis (SPPS).

Key Chemical Properties:

  • IUPAC Name: this compound

  • Role:

    
    -amino acid (Side chain on the 
    
    
    
    -carbon).[1]
  • pKa (Pyridine): ~5.2 (Protonated at acidic pH/lysosomal environments; neutral at physiological pH unless influenced by local sequence environment).

  • Structural Advantage: The extra methylene group in the backbone (

    
    -
    
    
    
    bond) alters the hydrogen-bonding pattern, allowing the formation of stable secondary structures (e.g., 14-helices) that proteases cannot recognize.

Quality Control Protocol (LC-MS/NMR):

  • Purity Requirement: >98% (Essential to prevent truncation errors in SPPS).

  • Chirality Check: If using an enantiopure version (R or S), chiral HPLC is mandatory to ensure no racemization occurred during Fmoc-protection.

  • Solubility: The pyridine ring can induce aggregation. Dissolve in DMF/DMSO for stock solutions; avoid pure water for the Fmoc-derivative.

Protocol: Incorporation via Fmoc-SPPS

Incorporating


-amino acids into peptide sequences is more challenging than standard 

-amino acids due to the lower reactivity of the

-amino group and the tendency for

-peptides to form stable aggregates on the resin.

Materials:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) recommended to reduce steric hindrance.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 45 minutes (critical for solvation of the polymer matrix).

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Note: Monitor UV absorbance.[2]

      
      -amino acids release the Fmoc group slower than 
      
      
      
      -variants.
  • Coupling (The Critical Step):

    • Stoichiometry: Use 3-4 equivalents of Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid relative to resin loading.

    • Activation: Mix Amino Acid : HATU : HOAt : DIPEA in a 1:1:1:2 ratio in DMF. Pre-activate for 2 minutes only (prevent racemization).

    • Reaction Time: Double the standard coupling time. Recommend 2 hours at room temperature.

    • Double Coupling: For sequences >10 residues, perform a double coupling (repeat step 3 without deprotection) to ensure yield.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 3 hours. (Pyridine moieties can trap TFA; ensure thorough ether precipitation and lyophilization).

Data Visualization: SPPS Workflow

SPPS_Workflow Start Resin Selection (Rink Amide MBHA) Swell Resin Swelling (DMF, 45 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Couple Coupling Step (HATU/HOAt, 2 hrs) Deprotect->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Deprotect Negative (Next Cycle) Recouple Double Coupling Check->Recouple Positive Cleave TFA Cleavage & Purification Check->Cleave Sequence Complete Recouple->Check

Figure 1: Optimized SPPS workflow for


-amino acid incorporation. Note the iterative loop for incomplete couplings.

Biological Evaluation: Proteolytic Stability Assay

The primary advantage of using this compound is resistance to proteases. This assay validates that property.

Objective: Compare the half-life (


) of the peptidomimetic vs. a standard 

-peptide control.

Protocol:

  • Substrate Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin or Human Serum (25% v/v final concentration).

    • Ratio: Enzyme:Peptide ratio of 1:100 (w/w) for Trypsin.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes and 24 hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak.

Expected Results: | Compound Type | Enzyme | Half-life (


) | Outcome |
| :--- | :--- | :--- | :--- |
| 

-Peptide Control | Trypsin | < 30 min | Rapid degradation | |

-Peptidomimetic | Trypsin | > 24 hours | High Stability | |

-Peptidomimetic | Human Serum | > 12 hours | Systemic potential |

Mechanism of Action & MIC Determination

The pyridine moiety contributes to antimicrobial activity via membrane disruption (cationic amphiphilicity) or specific metallo-enzyme inhibition.

MIC Assay (Broth Microdilution) - Critical Modifications: Standard MIC protocols often fail for cationic peptides due to binding to polystyrene plates.

  • Plate Selection: Use Polypropylene (PP) or Non-Binding Surface (NBS) 96-well plates. Do not use standard tissue-culture treated polystyrene.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL of S. aureus (Gram+) or P. aeruginosa (Gram-).
    
  • Readout: Visual turbidity or OD600 after 18-24h.

Mechanism Visualization

Mechanism Molecule 3-Amino-3-(pyridin-4-yl) propanoic acid Peptide Properties Properties: 1. Protease Resistance (Beta-backbone) 2. Cationic Charge (Pyridine) Molecule->Properties Target_Membrane Target: Bacterial Membrane Properties->Target_Membrane Selectivity Action Mechanism: Electrostatic Attraction -> Insertion -> Pore Formation Target_Membrane->Action Result Cell Lysis & Death Action->Result

Figure 2: Mechanistic pathway of the pyridine-based peptidomimetic.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[1][3] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of

    
    - and 
    
    
    
    -peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-1239. Link
  • Hansen, T., et al. (2011). Synthesis and antimicrobial activity of

    
    -peptidomimetics based on 3-amino-3-arylpropionic acids. European Journal of Medicinal Chemistry. Link
    
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and hybrid peptides. Chemical Reviews, 111(2), 657-687. Link

Sources

Application Note: 3-Amino-3-(pyridin-4-yl)propanoic Acid in Peptidomimetic Oncology Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for drug discovery scientists, focusing on the application of 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as


-(4-pyridyl)-

-alanine) as a critical scaffold in the development of protease-resistant anticancer peptidomimetics.

Abstract

This guide details the utility of This compound (CAS: 3429-24-1) as a strategic building block in anticancer research. Unlike standard


-amino acids, this 

-amino acid derivative offers a unique combination of proteolytic stability and pharmacophoric versatility . The pyridine ring serves as a rigid, basic isostere for arginine or histidine side chains, making it highly effective in designing antagonists for integrins (e.g.,

,

) and inhibitors of protein-protein interactions (e.g., p53-MDM2). This document provides protocols for its incorporation into solid-phase peptide synthesis (SPPS), biological validation assays, and mechanistic insights into its role in suppressing tumor metastasis.

Introduction: The -Amino Acid Advantage

In oncology drug development, peptide-based therapeutics often fail due to rapid degradation by serum proteases. This compound addresses this by introducing a methylene group into the peptide backbone (


-substitution), which alters the scissile bond geometry, rendering the peptide unrecognizable to most proteolytic enzymes.
Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: this compound

  • Common Name:

    
    -(4-Pyridyl)-
    
    
    
    -alanine[1]
  • Molecular Weight: 166.18 g/mol

  • Key Feature: The pyridine nitrogen (

    
    ) can participate in hydrogen bonding or coordinate with metal ions (e.g., 
    
    
    
    ,
    
    
    ) in receptor active sites, mimicking the functionality of natural basic amino acids but with enhanced metabolic stability.

Mechanism of Action: Targeting Integrins in Metastasis

The primary anticancer application of this scaffold is in the design of RGD (Arg-Gly-Asp) mimetics . Integrins, particularly


, are overexpressed on tumor vasculature and are critical for angiogenesis and metastasis.
The "Pyridyl-Anchor" Hypothesis

In classical RGD antagonists, the guanidine group of Arginine forms a salt bridge with aspartate residues in the integrin binding pocket. The 3-(pyridin-4-yl) moiety acts as a neutral or partially charged mimetic that can:

  • Coordinate with the MIDAS Cation: The pyridine nitrogen donates a lone pair to the Metal Ion-Dependent Adhesion Site (MIDAS) within the integrin headpiece.

  • Rigidify the Backbone: The

    
    -amino acid structure restricts conformational freedom, reducing the entropic cost of binding.
    
Pathway Visualization

The following diagram illustrates the inhibition of the Integrin signaling pathway using a peptidomimetic containing the subject compound.

Integrin_Pathway Ligand ECM Ligands (Vitronectin/Fibronectin) Integrin Integrin Receptor (αvβ3 / α5β1) Ligand->Integrin Activation FAK FAK / Src Complex Integrin->FAK Phosphorylation Inhibitor β-(4-Pyridyl)-β-alanine Peptidomimetic Inhibitor->Integrin High Affinity Binding (MIDAS Coordination) Block Inhibition Ras Ras-MAPK Pathway FAK->Ras Actin Actin Cytoskeleton Remodeling FAK->Actin Outcome Tumor Angiogenesis & Metastasis Ras->Outcome Actin->Outcome

Caption: Mechanism of competitive inhibition where the


-(4-pyridyl)-

-alanine mimetic blocks ECM ligand binding, preventing downstream FAK/Src signaling and metastatic progression.

Protocol 1: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a stable RGD-mimetic peptide: cyclo(Arg-Gly-Asp-D-Phe-[


-Pyr-Ala]).
Materials
  • Resin: 2-Chlorotrityl Chloride Resin (low loading, 0.3-0.5 mmol/g recommended to prevent aggregation).

  • Building Block: Fmoc-3-amino-3-(pyridin-4-yl)propanoic acid (commercially available or synthesized via Arndt-Eistert homologation).

  • Coupling Agents: HATU / HOAt (Preferred over HBTU due to the steric bulk of

    
    -amino acids).
    
  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure
  • Resin Loading:

    • Swell resin in DCM for 30 min.

    • Dissolve Fmoc-

      
      -Pyr-Ala (2 eq) and DIPEA (4 eq) in DCM. Add to resin.
      
    • Agitate for 2 hours. Cap unreacted sites with methanol/DIPEA/DCM (1:2:17).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min). Note: Monitor UV absorbance; 
      
      
      
      -amino acids can sometimes release Fmoc slower than
      
      
      -amino acids.
  • Elongation (Coupling Cycle):

    • Activate subsequent amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Coupling time: Extend to 60-90 minutes for the residue immediately following the

      
      -amino acid, as the secondary structure may be altered.
      
  • Cleavage & Cyclization (if applicable):

    • Cleave from resin using 1% TFA in DCM (to keep side chains protected if cyclizing head-to-tail).

    • Cyclize in dilute solution (DMF, <1 mM) using PyBOP/DIPEA.

  • Final Deprotection:

    • 95% TFA / 2.5% TIS / 2.5%

      
       for 3 hours.
      
    • Precipitate in cold diethyl ether.

Critical Checkpoint: Verify the mass using LC-MS. The pyridine ring will likely cause significant tailing in standard C18 reverse-phase HPLC; add 0.1% TFA or Formic Acid to the mobile phase to protonate the pyridine nitrogen and improve peak shape.

Protocol 2: Serum Stability Assay

Objective: Quantify the proteolytic resistance conferred by the this compound residue compared to a standard


-peptide.
Materials
  • Test Compound: Purified Peptide containing

    
    -Pyr-Ala.
    
  • Control Compound: Analogous Peptide with standard L-Alanine or L-Phenylalanine.

  • Medium: Human Serum (pooled, heat-inactivated optional, but active preferred for protease activity).

Procedure
  • Preparation: Dissolve peptides in PBS to a final concentration of 200

    
    M.
    
  • Incubation: Mix 100

    
    L of peptide solution with 400 
    
    
    
    L of Human Serum. Incubate at 37°C.
  • Sampling:

    • Take 50

      
      L aliquots at time points: 0, 1h, 4h, 8h, 24h, 48h.
      
    • Immediately quench by adding 100

      
      L cold Acetonitrile (contains 1% Formic Acid) to precipitate serum proteins.
      
    • Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Calculation: Plot % remaining vs. time to calculate half-life (

    
    ).
    
Expected Data Profile
Compound Type

in Human Serum
Interpretation
Control (

-peptide)
< 2 HoursRapid degradation by aminopeptidases/endopeptidases.
Test (

-Pyr-Ala peptide)
> 24 Hours The

-linkage blocks protease recognition sites.

Protocol 3: In Vitro Cell Adhesion Assay

Objective: Assess the efficacy of the compound in preventing tumor cell attachment to Extracellular Matrix (ECM) components.

Materials
  • Cell Line: U87MG (Glioblastoma) or A549 (Lung Cancer) - both express high levels of integrins.

  • Matrix: Vitronectin (for

    
    ) or Fibronectin (for 
    
    
    
    ) coated 96-well plates.
  • Detection: Calcein-AM fluorescent dye.

Procedure
  • Coating: Coat 96-well plates with Vitronectin (5

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Cell Prep: Label cells with Calcein-AM (2

    
    M) for 30 min. Resuspend in serum-free media.
    
  • Treatment: Pre-incubate cells (

    
     cells/well) with varying concentrations of the 
    
    
    
    -Pyr-Ala peptide (0.1 nM to 10
    
    
    M) for 20 min.
  • Adhesion: Add cell/drug mix to the coated plate. Incubate for 1 hour at 37°C.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Read: Measure fluorescence (Ex 485nm / Em 520nm).

  • Analysis: Calculate

    
     for inhibition of adhesion.
    

References

  • Integin Antagonists & Beta-Amino Acids: Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link

  • RGD Mimetics in Cancer: Meyer, A., et al. "Targeting RGD recognizing integrins: drug development, biomaterial applications, tumor imaging and potential." Current Pharmaceutical Design, 2006. Link

  • Synthesis of Pyridine-Propanoic Acids: Sigma-Aldrich Product Sheet, "this compound." Link

  • Beta-Peptide Stability: Seebach, D., et al. "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link

  • Anticancer Peptidomimetics: Grybaite, B., et al. "Evaluation of N-aryl-β-alanine derivatives as anticancer agents." Bioorganic Chemistry, 2021.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-(pyridin-4-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Purification, and Chiral Resolution Target Molecule: 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as


-(4-pyridyl)-

-alanine)

Introduction: The "Deceptive" Zwitterion

Welcome to the technical support hub for


-(4-pyridyl)-

-alanine. This molecule is a critical peptidomimetic scaffold, particularly in the development of integrin inhibitors and fibrinogen receptor antagonists.[1]

Why is this synthesis difficult? Researchers often underestimate this molecule because it looks like a simple amino acid. It is not. It presents a "Perfect Storm" of chemical properties:

  • Zwitterionic Solubility: It is highly soluble in water but insoluble in most organic solvents, rendering standard liquid-liquid extraction (LLE) useless.[1]

  • Pyridine Reactivity: The pyridine ring is electron-deficient, making the aldehyde precursor prone to polymerization and the final product susceptible to metal catalyst poisoning.[1]

  • Isoelectric Traps: Unlike standard

    
    -amino acids, the basicity of the pyridine nitrogen (pKa ~5.[1]3) complicates the isoelectric precipitation, often requiring precise ion-exchange chromatography for isolation.[1]
    

Module 1: The Rodionov Reaction (Racemic Synthesis)[1][2]

The most common route to the racemic scaffold is the Rodionov reaction—a condensation of pyridine-4-carboxaldehyde with malonic acid and ammonium acetate.

Standard Protocol (Optimized)
  • Reagents: Pyridine-4-carboxaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).[1]

  • Solvent: Ethanol (Absolute).[1]

  • Conditions: Reflux (80°C) for 6–12 hours.[1]

Troubleshooting Guide: Reaction Failures

Q: My reaction mixture turned into a black, viscous tar. What happened? A: Thermal polymerization of the aldehyde. Pyridine-4-carboxaldehyde is unstable at high temperatures in the presence of base if the condensation is slow.

  • The Fix: Ensure your ammonium acetate is dry (not deliquesced).[1] Mix the malonic acid and ammonium acetate in ethanol first and heat to 40°C to generate the active ammonium malonate species before adding the aldehyde dropwise.[1] This ensures the aldehyde immediately reacts rather than polymerizing.[1]

Q: I see the product by LC-MS, but the yield is <30%. A: Incomplete Decarboxylation. The reaction proceeds via an intermediate enamine-dicarboxylate. If the temperature isn't sustained, the second decarboxylation step fails.[1]

  • The Fix: After the initial reflux, add a small volume of glacial acetic acid (0.5 eq) and continue refluxing for 1 hour. This promotes the final decarboxylation of the intermediate.[1]

Q: The product co-elutes with a byproduct in the baseline. A: Formation of the


-unsaturated acid. 
Sometimes ammonia is eliminated, leaving 3-(pyridin-4-yl)acrylic acid.
  • The Fix: This occurs if the ammonium acetate concentration drops.[1] Use a slight excess (2.2 eq) of ammonium acetate to shift the equilibrium toward the amine.[1]

Visual Workflow: Rodionov Mechanism & Failure Points

RodionovReaction Start Pyridine-4-carboxaldehyde + Malonic Acid + NH4OAc Imine Imine Intermediate Start->Imine Condensation Polymer FAILURE: Black Tar (Aldehyde Polymerization) Start->Polymer Overheating/Slow Addn Enamine Enamine Dicarboxylate Imine->Enamine Isomerization Decarb1 Mono-acid Intermediate Enamine->Decarb1 -CO2 (Heat) Product Racemic 3-Amino-3-(pyridin-4-yl) propanoic acid Decarb1->Product -CO2 (Acid/Heat) Acrylic FAILURE: Acrylic Acid (Ammonia Elimination) Decarb1->Acrylic -NH3 (Low NH4+)

Figure 1: Critical pathways in the Rodionov synthesis. Red/Yellow paths indicate common failure modes.

Module 2: Purification (The "Nightmare" Phase)

This is where 80% of syntheses fail.[1] You cannot extract this zwitterion into Ethyl Acetate or DCM from water.

Data: Solubility Profile
SolventSolubilityNotes
Water (pH 1-3) HighExists as Dication (PyH

, NH

)
Water (pH 6-7) ModerateZwitterion (Py, NH

, COO

) - Precipitation Zone
Water (pH >10) HighAnion (COO

)
Ethanol LowGood for crystallization of HCl salt
DCM/EtOAc NegligibleDo not use for extraction
Troubleshooting Guide: Isolation

Q: I tried to extract with EtOAc, but the organic layer is empty. A: Stop doing liquid-liquid extraction. The molecule is too polar.

  • The Fix (Method A - Ion Exchange): Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W).[1]

    • Load the crude aqueous reaction mixture onto the acidic resin.[1]

    • Wash with water (removes malonic acid and non-basic impurities).[1]

    • Elute with 2M NH

      
      OH. The product releases as the ammonium salt/zwitterion.[1]
      
    • Lyophilize to obtain the white powder.

Q: I don't have Dowex resin. How do I crystallize it? A: The "Isoelectric Point" Crash. The pI of this molecule is complicated by the pyridine ring, but precipitation is possible.[1]

  • The Fix:

    • Concentrate the reaction mixture to a minimal volume.

    • The solution is likely acidic (acetic acid).[1] Carefully adjust pH to 6.5–7.0 using concentrated NH

      
      OH.[1]
      
    • Add cold Ethanol (3x volume) to force the zwitterion out of solution.[1]

    • Filter the white precipitate.[1] Note: This yields the free zwitterion, not the HCl salt.[1]

Visual Workflow: Purification Logic

Purification Crude Crude Reaction Mix (Ethanol/Acetic Acid) Decision Do you have Ion Exchange Resin? Crude->Decision ResinLoad Load on Dowex 50W (H+ form) Decision->ResinLoad Yes (Recommended) Conc Concentrate to Oil Decision->Conc No Wash Wash with H2O (Removes Malonic Acid) ResinLoad->Wash Elute Elute with 2M NH4OH Wash->Elute Lyophilize Lyophilize -> Pure Zwitterion Elute->Lyophilize pHAdj Adjust pH to 6.5-7.0 (Isoelectric Point) Conc->pHAdj Crash Add EtOH (Anti-solvent) Cool to 4°C pHAdj->Crash Filter Filter Precipitate Crash->Filter

Figure 2: Decision tree for isolating the zwitterionic product.

Module 3: Enantioselective Synthesis & Resolution

Drug development usually requires the pure (


)- or (

)-enantiomer.
Method 1: Enzymatic Resolution (Recommended)

The Rodionov reaction produces a racemate.[1][2] The most scalable modern method for resolution is Kinetic Resolution using


-Transaminases .
  • Enzyme:

    
    -Transaminase (e.g., from Variovorax paradoxus or engineered variants).[1]
    
  • Mechanism: The enzyme selectively transaminates the (

    
    )-isomer into the ketone (which is unstable and degrades), leaving the pure (
    
    
    
    )-amine unreacted (or vice versa depending on enzyme specificity).[1]
  • Reference: See work on Thermobaculum terrenum transaminases for

    
    -amino acids [1].
    
Method 2: Chemical Resolution (Classic)

If enzymes are unavailable, classical salt resolution is the fallback.[1]

  • Resolving Agent: (+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Protocol:

    • Dissolve racemic free amine in hot methanol.

    • Add 1.0 eq of (+)-Tartaric acid.

    • Allow to cool slowly.[3] The diastereomeric salt of one enantiomer will crystallize.[1]

    • Recrystallize 2-3 times to achieve >99% ee.

Troubleshooting Guide: Chiral Issues

Q: My enantiomeric excess (ee) drops during the workup of the chiral salt. A: Racemization via Retro-Michael Addition. Under strongly basic conditions or high heat,


-amino acids can undergo a retro-Michael reaction (losing ammonia to form the alkene) and then re-add ammonia non-stereoselectively.
  • The Fix: Never heat the chiral material above 60°C in basic solution.[1] When liberating the free amine from the tartrate salt, use mild base (NaHCO

    
    ) rather than NaOH, and keep it cold.[1]
    

References

  • Enzymatic Resolution: Mathew, S., et al. "Kinetic resolution of rac-β-amino acids by employing fold type-IV transaminase."[2] ResearchGate (2025).[1]

  • Rodionov Synthesis: Protopopova, M. N., et al. "Synthesis of

    
    -amino acids via the Rodionov reaction."[1] Russian Chemical Reviews.
    
  • Purification: "Purification of Zwitterionic Amino Acids." Organic Syntheses, Coll.[1][3] Vol. 3, p. 88. [1]

  • Properties: PubChem Compound Summary for 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Pyridine-4-carboxaldehyde and associated reagents before handling.

Sources

Technical Support Center: Optimizing Coupling of 3-Amino-3-(pyridin-4-yl)propanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting for Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid Molecule Class:


-Amino Acid / Heterocyclic Side Chain
Applicable For:  Solid Phase Peptide Synthesis (Fmoc/tBu strategy)

Executive Summary

The incorporation of 3-Amino-3-(pyridin-4-yl)propanoic acid (a


-amino acid) presents a dual challenge in SPPS: steric hindrance  inherent to the 

-backbone and chemical interference from the basic pyridine nitrogen.

This guide moves beyond standard protocols, addressing the specific kinetic bottlenecks caused by the


-substituted amine and the solubility issues associated with the heterocyclic side chain.

Part 1: Pre-Synthesis Checklist & Reagent Selection

Solvation & Resin Choice

The pyridine ring increases polarity and potential for intermolecular H-bonding (aggregation). Standard DCM/DMF mixtures often fail to solvate the growing chain adequately after this insertion.

  • Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for this specific residue due to its higher dielectric constant, which disrupts pyridine-mediated aggregation.

  • Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) . High loading promotes aggregation of

    
    -peptide segments, leading to truncated sequences. ChemMatrix  or Tentagel  resins are preferred over polystyrene for their superior swelling in polar solvents.
    
Coupling Reagents: The "Gold Standard"

Do not use DIC/HOBt for this coupling. The kinetics are too slow for the sterically hindered


-amine context.
Reagent SystemSuitabilityNotes
HATU / HOAt / DIEA High The 7-azabenzotriazole moiety (HOAt) is critical for accelerating reaction rates at hindered centers via the "neighboring group effect."
COMU / Oxyma / DIEA High A safer, often more efficient alternative to HATU. Excellent for preventing racemization.[1]
DIC / Oxyma Medium Acceptable for coupling of the residue, but likely insufficient for coupling onto it.
PyBOP / HOBt Low Avoid. Generates carcinogenic byproducts (HMPA) and is kinetically inferior for

-AAs.

Part 2: The Optimized Coupling Protocol

This workflow is divided into two critical stages: Insertion (coupling the molecule itself) and Elongation (coupling the next amino acid onto the


-amine).
Stage A: Insertion (Coupling the -AA)

The coupling of Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid to the resin-bound peptide.

  • Dissolution: Dissolve the amino acid (3-4 eq) in NMP. If turbidity persists, add DCM (10-20% v/v) or a few drops of DMSO .

  • Activation: Add HATU (0.95 eq relative to AA) and DIEA (2 eq).

    • Critical: Pre-activate for only 30-60 seconds . Longer activation risks racemization of the activated ester.

  • Reaction: Add to resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test .

    • Note: The pyridine nitrogen is not nucleophilic enough to react with ninhydrin to give a false positive, but ensure the wash is thorough.

Stage B: Elongation (Coupling ONTO the -AA)

The Critical Bottleneck: Coupling the next Fmoc-AA onto the sterically hindered


-amine.

The amine at the


-position is flanked by the bulky pyridine ring. This steric wall drastically reduces the nucleophilic attack rate.
  • Double Coupling is Mandatory: Do not attempt single coupling.

  • First Coupling: Use HATU/HOAt/DIEA (4 eq) for 2 hours .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Second Coupling: Use a different activation chemistry to target different kinetic pathways.

    • Recommendation:DIC / Oxyma Pure (4 eq) for 4 hours or Overnight .

    • Why? Carbodiimide couplings (DIC) are slower but less prone to capping/termination side reactions over long durations compared to uronium salts (HATU).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Part 3: Troubleshooting & FAQs

Q1: The Kaiser test is inconclusive or slightly positive after coupling. What now?

Diagnosis: The pyridine side chain can trap acid/base traces, or the


-structure is causing aggregation.
Solution: 
  • Wash Protocol: Perform an extended wash with DCM with 5% MeOH (to disrupt H-bonds) followed by standard DMF washes before the test.

  • Chloranil Test: If Kaiser is ambiguous, use the Chloranil test . Although typically for secondary amines, it is often more reliable for hindered primary amines where ninhydrin kinetics are slow.

  • Third Coupling: If positive, perform a third coupling using Fmoc-AA-Fluoride (if available) or elevate temperature to 50°C (microwave or conventional heating).

Q2: I see a mass shift of +26 Da or +42 Da. What happened?

Diagnosis:

  • +42 Da: Acetylation. This likely happened during the capping step because the previous Fmoc removal was incomplete, or the coupling failed and the amine was capped.

  • +26 Da: Formation of a Schiff base or aldehyde adduct. Ensure your DMF/NMP is "amine-free" and fresh. Old DMF decomposes to dimethylamine and formaldehyde.

Q3: Does the pyridine nitrogen need protection?

Answer: Generally, No . The pyridine nitrogen (


) is protonated in acidic cleavage cocktails but is a free base during coupling. It is not nucleophilic enough to be acylated by Fmoc-AA-OBt esters.
  • Caveat: If you observe low yields, the pyridine might be acting as a general base, accelerating Fmoc deprotection of the incoming amino acid (leading to double insertion). Reduce DIEA equivalents to 1.8 eq relative to the amino acid to ensure the environment isn't overly basic.

Q4: How do I handle the cleavage?

The pyridine ring is stable to TFA. However, it will be protonated (


).
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Workup: When precipitating in cold ether, the peptide might effectively be a TFA salt at the pyridine. This increases hygroscopicity. Minimize exposure to air during filtration.

Part 4: Visualizing the Workflow

Decision Tree: Troubleshooting Incomplete Coupling

CouplingOptimization Start Start: Couple Fmoc-AA-OH Check Kaiser/Chloranil Test Start->Check Pass Test Negative (Colorless) Proceed to Deprotection Check->Pass Clear Fail Test Positive (Blue/Violet) Incomplete Coupling Check->Fail Colored ReCouple1 Recouple: Change Solvent (Use NMP or DMF/DCM 1:1) Fail->ReCouple1 Check2 Retest ReCouple1->Check2 Check2->Pass Clear Fail2 Still Positive Check2->Fail2 Colored ReCouple2 Recouple: Change Activation (Switch to HATU/HOAt @ 50°C) Fail2->ReCouple2 Check3 Retest ReCouple2->Check3 Check3->Pass Clear Fail3 Still Positive Check3->Fail3 Colored Cap CAP Unreacted Amines (Ac2O / Pyridine) Fail3->Cap Note Note: Accept reduced yield to prevent deletion sequences Cap->Note

Caption: Step-by-step decision logic for handling difficult coupling events involving


-amino acids.

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Chemoselective Ligation Strategies for the Synthesis of Hindered Peptides. Chemical Reviews.

  • Chem-Impex International. (n.d.). Fmoc-(S)-3-amino-3-(3'-pyridyl)propionic acid Product Page.

  • Bachem. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society.

Sources

Technical Support Center: 3-Amino-3-(pyridin-4-yl)propanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as


-(4-pyridyl)-

-alanine). Due to its electronic structure—specifically the electron-withdrawing pyridine ring attached to the

-carbon—this molecule behaves differently than standard

-amino acids or alkyl-

-amino acids.

Case ID:


-AA-PYR-04
Subject:  Troubleshooting Side Reactions, Instability, and Yield Loss
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Showstopper" Risk

The primary failure mode for this compound is


-elimination (Retro-Michael reaction) . Unlike standard amino acids, the 

-position is benzylic-like and electron-deficient due to the pyridine ring. Under basic conditions (standard Fmoc deprotection or strong base coupling), the molecule ejects the amine group, destroying the amino acid and forming an acrylate byproduct.

Module 1: The Retro-Michael Elimination (Critical)

The Problem

Users often report the disappearance of the desired product mass and the appearance of a byproduct with a mass corresponding to 3-(pyridin-4-yl)acrylic acid (or its amide). This occurs most frequently during Fmoc removal.

The Mechanism

The pyridine ring acts as an electron sink, increasing the acidity of the


-protons (adjacent to the carbonyl). A base removes an 

-proton, creating an enolate.[1] This enolate collapses to kick out the carbamate/amine leaving group at the

-position.

RetroMichael Start Fmoc-Protected 3-Amino-3-(pyridin-4-yl)propanoate Enolate Enolate Intermediate (Stabilized by Pyridine) Start->Enolate Deprotonation at α-carbon Base Base (e.g., Piperidine) Base->Enolate Product Byproduct: 3-(pyridin-4-yl)acrylate Enolate->Product Elimination (E1cB-like) Amine Leaving Group: Fmoc-NH- / NH3 Enolate->Amine Ejection

Figure 1: The Retro-Michael elimination pathway triggered by base-catalyzed


-deprotonation.
Troubleshooting & FAQ

Q: I used standard 20% Piperidine/DMF for deprotection and lost my product. Why? A: The standard protocol is too harsh. The basicity of piperidine (


) combined with a 20-minute reaction time drives the elimination equilibrium.
  • Solution: Switch to a "Soft Deprotection" protocol (see Protocols section below). Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with caution, or preferably short bursts of lower concentration piperidine.

Q: Can I use Boc chemistry instead? A: Yes, and it is recommended. Boc removal uses acid (TFA), which does not trigger the Retro-Michael mechanism. If your synthesis strategy permits, switch to Boc-3-Amino-3-(pyridin-4-yl)propanoic acid.

Module 2: Pyridine Ring Interference

The Problem

The pyridine nitrogen is a nucleophile and a base. It can interfere with coupling reagents or become inadvertently acylated.

Diagnostic Table[2]
SymptomProbable CauseCorrective Action
Low Coupling Efficiency Pyridine N is protonating, acting as a "proton sponge" for the base (DIEA/NMM).Increase the equivalents of tertiary base (DIEA) to 3-4 eq. to ensure the

-amine is deprotonated.
Mass + Acyl Group (+42/etc) The pyridine nitrogen was acylated by the activated ester.Avoid highly reactive acyl chlorides. Use active esters (NHS/OBt) which are more selective for the primary amine over the pyridine N.
Insolubility in DCM Zwitterionic character (Pyridine-H

/ COO

).
Use DMF or NMP as the primary solvent. Add a chaotic salt (LiCl) if aggregation is suspected.
Visualization: Pyridine Interference Logic

PyridineInterference Problem Low Yield / Side Reaction Check Is the Pyridine N Protected? Problem->Check NoProt No (Free Pyridine) Check->NoProt Standard PathA Issue: N-Acylation NoProt->PathA High Reactivity Electrophile PathB Issue: Proton Sponge NoProt->PathB Acidic Conditions SolA Use selective coupling (HATU/HOAt) PathA->SolA SolB Increase DIEA/NMM equiv. PathB->SolB

Figure 2: Decision tree for handling pyridine-mediated side reactions.

Module 3: Racemization

Q: Is racemization a major concern? A: Yes, but secondary to elimination. The


-proton is on a benzylic carbon (attached to pyridine). While 

-amino acids cannot form the oxazolone intermediate (the primary driver of racemization in

-amino acids), simple base-catalyzed enolization can scramble the stereocenter.

Prevention:

  • Avoid pre-activation: Do not mix the amino acid and coupling reagent with base for long periods before adding the amine component.

  • Use Additives: Always use HOAt or Oxyma Pure to suppress racemization during coupling.

Validated Protocols

Protocol A: "Soft" Fmoc Deprotection (for Solid Phase)

Designed to minimize Retro-Michael elimination.

  • Wash: DMF (3 x 1 min).

  • Deprotection Cocktail: 2% DBU + 2% Piperidine in DMF (v/v). Note: The lower concentration reduces the concentration of the nucleophilic base while maintaining deprotection efficacy.

  • Step 1: Add cocktail, mix for 30 seconds . Drain immediately. (Removes bulk Fmoc).

  • Step 2: Add cocktail, mix for 5 minutes . Drain.

  • Wash: DMF (5 x 1 min) immediately to remove all traces of base.

  • Analysis: Check a small cleavage sample by LC-MS to confirm the absence of the acrylate byproduct.

Protocol B: Solution Phase Coupling

Designed to handle solubility and prevent N-acylation.

  • Solvent: Dissolve this compound (HCl salt) in DMF/DMSO (4:1) . DCM is usually poor for this derivative.

  • Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine).

    • Why 3.0 eq? 2 eq to neutralize the dihydrochloride salt, 1 eq to keep the amine free.

  • Coupling Agent: Add 1.1 eq HATU and 1.1 eq HOAt .

    • Why HOAt? The pyridine nitrogen in HOAt assists coupling via the "neighboring group effect," often superior for difficult steric couplings.

  • Reaction: Stir at 0°C for 30 mins , then room temperature. Monitor pH; keep it between 7.5–8.0 (damp pH paper).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

    • Establishes the stability profiles of -amino acids.
  • Seebach, D., et al. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913–941. Link
    
    • Foundational work on -amino acid coupling and side reactions.
  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3281-3287. Link

    • Specific handling of -aryl- -amino acids with electron-withdrawing groups (cyano is electronically similar to pyridine).
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Source for racemization suppression additives (HOAt/Oxyma).[2]

Sources

Technical Support Center: 3-Amino-3-(pyridin-4-yl)propanoic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist, Process Development Unit Ticket Focus: Scale-up synthesis, purification, and chirality management of 3-Amino-3-(pyridin-4-yl)propanoic acid (3-APPA).

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for This compound . If you are here, you are likely facing one of three problems: your reaction solidified into an unworkable mass, your yield vanished during aqueous workup, or your enantiomeric excess (ee) is degrading.

This molecule presents a "perfect storm" of process challenges:

  • Zwitterionic Solubility: It loves water and hates organic solvents.

  • Pyridine Basicities: The pyridine nitrogen competes with the primary amine, complicating salt formation.

  • Thermal Instability:

    
    -amino acids are prone to thermal decarboxylation or retro-Michael addition.
    

Below are the resolved tickets for the most common failure modes.

Module 1: Chemical Synthesis (The Rodionov Route)

User Issue: “We are scaling up the Rodionov condensation (aldehyde + malonic acid + ammonium acetate), but yields are stuck at 40%, and the product is colored.”

Root Cause Analysis: The Rodionov reaction is the industry standard for racemic bulk synthesis, but it suffers from polymeric side-products and incomplete decarboxylation if the temperature profile is not managed. The pyridine ring also acts as a nucleophile, potentially interfering with the imine intermediate.

Troubleshooting Protocol
ParameterStandard ProtocolOptimized Scale-Up SettingWhy? (Causality)
Solvent Ethanol or MethanolGlacial Acetic Acid (or EtOH with high NH₄OAc load)Acetic acid stabilizes the imine intermediate and facilitates the decarboxylation step, preventing polymerization.
Ammonium Source 1.0 - 1.5 eq2.0 - 2.5 eq Excess ammonia suppresses the formation of bis-alkylated impurities (tertiary amines).
Temperature Reflux (78°C)Stepwise Ramp: 40°C

85°C
Initial low temp favors condensation; higher temp drives the decarboxylation. Rushing to reflux causes aldehyde degradation.

Critical Control Point (CCP): Do not simply strip the solvent at the end. The reaction mixture contains malonic acid oligomers.

  • Fix: Quench by pouring the hot reaction mixture into isopropanol (IPA) or Acetone . The product often crystallizes as the acetate salt, while impurities stay in the mother liquor.

Module 2: Biocatalytic Synthesis (Chiral Route)

User Issue: “We need the (S)-enantiomer. We tried classical resolution with tartaric acid but yields are low. We are switching to transaminases but conversion stalls at 50%.”

Technical Insight: Classical resolution is inefficient for this zwitterion due to the competing pyridine base. The modern standard is Enzymatic Kinetic Resolution or Asymmetric Synthesis using


-transaminases (TAs).

The "Equilibrium Wall": Transaminases are reversible. If you use alanine as the amine donor, the byproduct (pyruvate) inhibits the enzyme or reverses the reaction.

Protocol: Breaking the Equilibrium
  • Enzyme Selection: Use an (S)-selective

    
    -transaminase (e.g., from Vibrio fluvialis or engineered variants like Thermobaculum terrenum TATT).
    
  • Amine Donor: Switch from Alanine to Isopropylamine (if the enzyme tolerates it) or use a Lactate Dehydrogenase (LDH) coupled system.

    • Mechanism:[1][2][3][4][5] LDH reduces the pyruvate byproduct to lactate, removing it from the equilibrium and driving the reaction to completion.

Visualizing the Biocatalytic Pathway:

Biocatalysis Substrate 3-Oxo-3-(pyridin-4-yl) propanoic acid Product (S)-3-Amino-3- (pyridin-4-yl) propanoic acid Substrate->Product Transaminase Donor L-Alanine Byproduct Pyruvate Donor->Byproduct Transaminase Waste L-Lactate Byproduct->Waste LDH / NADH

Figure 1: Biocatalytic cascade. The yellow dashed line represents the "Equilibrium Pull" using Lactate Dehydrogenase (LDH) to remove pyruvate, driving the synthesis to >95% conversion.

Module 3: Downstream Processing (The Isolation)

User Issue: “I cannot extract the product from water. It does not partition into Ethyl Acetate or DCM at any pH.”

The Physics of Failure: 3-APPA is a super-zwitterion .

  • pH < 3: Cationic (Pyridine-H

    
    , NH
    
    
    
    )
    
    
    Water soluble.
  • pH > 9: Anionic (COO

    
    ) 
    
    
    
    Water soluble.
  • pH 4-7: Zwitterionic (Net neutral, but highly polar)

    
     Still water soluble due to the dipole moment.
    

Standard extraction will fail. You must use Ion Exchange (IEX) or Isoelectric Point Precipitation .

The "Desalting" Protocol (Scale-Up Ready)

Method A: Strong Cation Exchange (SCX) - Recommended for >98% Purity

  • Load: Acidify reaction mixture to pH 2. Load onto a column (Dowex 50W or equivalent). The product binds; impurities (inorganic salts, non-basic organics) flow through.

  • Wash: Water (removes salts).

  • Elute: 5% Aqueous Ammonia. As the pH rises, the ammonium displaces the amino acid.

  • Finish: Concentrate the ammoniacal fractions. Excess ammonia evaporates, leaving the free amino acid.

Method B: Isoelectric Precipitation (Cost-Effective for Bulk)

  • Determine the pI (Isoelectric Point). For 3-APPA, the pyridine pKa is ~5.2 and the acid pKa is ~3.5. The pI is roughly 6.5 - 7.0 .

  • Concentrate the aqueous stream to ~20% wt/wt.

  • Add Isopropanol (IPA) as an anti-solvent (Ratio 3:1 IPA:Water).

  • Slowly adjust pH to the pI (6.8).

  • Cool to 0°C . The zwitterion will crystallize out.

Decision Tree for Isolation:

IsolationLogic Start Crude Aqueous Mixture CheckConc Is Product Conc > 10%? Start->CheckConc Dilute Concentrate via RO/Distillation CheckConc->Dilute No MethodChoice Purity Requirement? CheckConc->MethodChoice Yes Dilute->MethodChoice HighPurity Pharma Grade (>99%) MethodChoice->HighPurity BulkGrade Technical Grade (>95%) MethodChoice->BulkGrade IEX Cation Exchange (SCX) Elute w/ NH4OH HighPurity->IEX Cryst Isoelectric Precip (pH 6.8 + IPA) BulkGrade->Cryst

Figure 2: Downstream processing decision matrix based on purity requirements.

FAQ: Rapid Fire Troubleshooting

Q: My product is turning black during drying. A: Oxidative instability of the pyridine ring or trace aldehyde.

  • Fix: Dry in a vacuum oven at <50°C. Add a trace of antioxidant (e.g., sodium metabisulfite) during the final crystallization if permissible.

Q: Can I use the hydrochloride salt instead of the zwitterion? A: Yes, and it is often easier to handle.

  • Protocol: Dissolve the zwitterion in minimal water, add 2.0 eq of conc. HCl, and dilute with Acetone. The dihydrochloride salt (Pyridine-H

    
     and Amine-H
    
    
    
    ) usually crystallizes well.

Q: Is the Rodionov reaction safe at 100kg scale? A: It generates CO


 during the decarboxylation step.
  • Safety: Ensure your reactor has adequate headspace and a condenser reflux capacity to handle the off-gassing rate. Do not seal the reactor.

References
  • Rodionov Reaction Mechanism & Optimization

    • Competitive Form

      
      -Amino Acids by the Rodionov Reaction. ResearchGate. Link
      
  • Enzymatic Synthesis & Resolution

    • Enzym

      
      -Amino Acids. ResearchGate. Link
      
  • Pyridine-based Amino Acid Properties

    • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed. Link

  • Purification Strategies (Zwitterions)

    • Synthesis of

      
      -Pyridyl 
      
      
      
      -Amino Acids. ACS Publications. Link
  • General Scale-Up Data

    • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Technical Data.[6] MedChemExpress.[6] Link

Sources

Validation & Comparative

spectroscopic comparison of pyridinylpropanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of Pyridinylpropanoic Acid Isomers: A Technical Comparative Guide

Executive Summary

Pyridinylpropanoic acid isomers—specifically 3-(2-pyridyl), 3-(3-pyridyl), and 3-(4-pyridyl)propanoic acid—are critical scaffolds in the synthesis of antihistamines, thromboxane synthase inhibitors, and agrochemicals. While they share identical molecular weights (151.16 g/mol ) and aliphatic backbones, their electronic environments differ significantly due to the nitrogen position on the pyridine ring.

This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike standard datasheets, we focus on the diagnostic splitting patterns and electronic shielding effects that serve as the primary identification markers in high-fidelity drug development workflows.

Structural Analysis & Electronic Theory

The core differentiator is the position of the propanoic acid tail relative to the ring nitrogen. This dictates the symmetry and spin-spin coupling observed in NMR.

  • 2-Isomer (Ortho): The substituent is adjacent to the nitrogen. The ring system is asymmetric.

  • 3-Isomer (Meta): The substituent is separated by one carbon. The ring system is asymmetric.

  • 4-Isomer (Para): The substituent is opposite the nitrogen. The ring system possesses a

    
     axis of symmetry (chemically equivalent protons).
    

Comparative Spectroscopic Profiling

A. Proton NMR ( H-NMR) – The Primary Discriminator

Solvent Recommendation: DMSO-d


 (to prevent carboxyl proton exchange and improve solubility).

The aliphatic region (


 2.5 – 3.0 ppm) is similar for all isomers (two triplets). The aromatic region (

7.0 – 8.8 ppm)
is the diagnostic fingerprint.
Feature3-(2-Pyridyl)propanoic acid 3-(3-Pyridyl)propanoic acid 3-(4-Pyridyl)propanoic acid
Symmetry Asymmetric (ABCD System)Asymmetric (ABCD System)Symmetric (AA'BB' System)
Diagnostic Pattern Complex multiplets. No singlets.Distinct Singlet (or narrow doublet) at ~8.4 ppm (H2).Two clean doublets (roofing effect common).
H-Alpha to N 1H doublet at ~8.5 ppm (H6).2H (H2, H6) shifted downfield (~8.4 ppm).2H doublet at ~8.5 ppm (H2, H6).
Coupling (

)

Hz;

Hz.

(dd) is distinct.

Hz (Clean doublet).

Detailed Mechanistic Insight:

  • The 4-Isomer: The most easily identified. Due to symmetry, protons H2 and H6 are chemically equivalent, as are H3 and H5. This results in two distinct doublets with a clear integration ratio of 2:2.

  • The 3-Isomer: Look for the isolated proton (H2) between the nitrogen and the alkyl chain. It appears as a singlet (or very finely split doublet) significantly downfield due to the electron-withdrawing nitrogen and lack of ortho-coupling partners.

  • The 2-Isomer: The most complex spectrum. The alkyl chain at the ortho position breaks the symmetry and creates four distinct magnetic environments, often leading to overlapping multiplets.

B. FT-IR Spectroscopy – The Fingerprint Region

While the Carbonyl (


) stretch at ~1710 cm

and Broad

stretch (2500-3300 cm

) are identical for all three, the Out-of-Plane (OOP) C-H Bending vibrations are position-specific.
IsomerSubstitution PatternDiagnostic OOP Band (cm

)
2-Pyridyl Ortho-substituted740 – 780 cm

(Strong)
3-Pyridyl Meta-substituted690 – 710 cm

& ~780-800 cm

4-Pyridyl Para-substituted800 – 850 cm

(Single strong band)

Experimental Protocol: High-Fidelity Characterization

To ensure reproducibility in a regulatory environment, follow this self-validating protocol.

Reagents:

  • Sample: >5 mg of dried pyridinylpropanoic acid isomer.

  • Solvent: DMSO-d

    
     (99.9% D) + 0.05% TMS (Internal Standard).
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 5-10 mg of sample into a clean vial.

    • Add 600 µL DMSO-d

      
      .
      
    • Critical Step: Sonicate for 60 seconds. Pyridinyl acids can form dimers; sonication ensures monomeric dispersion.

    • Filter through a glass wool plug into the NMR tube to remove undissolved particulates that cause line broadening.

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the carboxylic proton).

    • Scans (NS): 16 (minimum) for

      
      H; 256+ for 
      
      
      
      C.
    • Temperature: 298 K (25°C).

  • Data Processing:

    • Phase correction: Manual (Auto-phasing often fails on the broad COOH peak).

    • Baseline correction: Polynomial (Bernstein) order 5.

    • Referencing: Set TMS to 0.00 ppm.

Decision Logic & Visualization

The following diagram illustrates the logical pathway for identifying the specific isomer based on spectral data.

IsomerIdentification Start Unknown Pyridinylpropanoic Acid Isomer CheckSymmetry Step 1: Check Aromatic Region Symmetry (1H NMR) Start->CheckSymmetry Symmetric Symmetric AA'BB' Pattern (Two distinct doublets) CheckSymmetry->Symmetric Yes Asymmetric Asymmetric Pattern (Multiplets/Singlets) CheckSymmetry->Asymmetric No Result4 Identification: 3-(4-Pyridyl)propanoic acid Symmetric->Result4 CheckSinglet Step 2: Look for Isolated Singlet/Broad Doublet (> 8.4 ppm) Asymmetric->CheckSinglet HasSinglet Distinct Singlet Present (H2) (Between N and Alkyl) CheckSinglet->HasSinglet Yes NoSinglet No Singlet / Complex Multiplets (H6 Doublet at ~8.5) CheckSinglet->NoSinglet No Result3 Identification: 3-(3-Pyridyl)propanoic acid HasSinglet->Result3 Result2 Identification: 3-(2-Pyridyl)propanoic acid NoSinglet->Result2

Caption: Logic flow for the spectroscopic differentiation of isomers based on aromatic proton splitting patterns.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3452 (Pyridine derivatives). Retrieved from [Link]

  • PubChem. (2023). 3-(3-Pyridyl)propanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Comparative Guide: Structure-Activity Relationship of 3-Amino-3-(pyridin-4-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Scaffolds for Peptidomimetics and Integrin Antagonism

Executive Summary: The Phenyl-Pyridyl Switch

In the design of peptidomimetics—specifically RGD (Arg-Gly-Asp) mimetics for integrin antagonism (


, 

)—the

-amino acid scaffold is a privileged structure. While 3-amino-3-phenylpropanoic acid (

-phenylalanine) has historically served as the lipophilic anchor, its poor aqueous solubility and metabolic liability often hinder lead optimization.

This guide analyzes the 3-Amino-3-(pyridin-4-yl)propanoic acid scaffold. By executing a "Phenyl-Pyridyl Switch," researchers can modulate physicochemical properties (LogP, pKa) without disrupting the steric pharmacophore required for receptor binding. This guide compares the 4-pyridyl analog against carbocyclic and isomeric alternatives, supported by synthesis protocols and binding assay methodologies.

Technical Analysis: The Scaffold & Bioisosterism

The this compound moiety functions as a constrained linker that mimics the


 and 

residues of a

-turn, often replacing the Aspartic acid residue in RGD mimetics.
Structural Comparison

The introduction of the pyridine nitrogen at the 4-position creates distinct electronic advantages over the phenyl analog:

FeaturePhenyl Analog (Alternative)Pyridin-4-yl Analog (Subject)Impact on Drug Design
LogP (Lipophilicity) High (~1.5 - 2.0)Moderate (~0.5 - 1.0)Pyridine lowers LogP, improving aqueous solubility and reducing non-specific binding.
H-Bonding None (Hydrophobic only)H-Bond Acceptor (N atom)The pyridine N can engage in water-mediated H-bonds or direct interaction with Ser/Thr residues in the binding pocket.
pKa (Conj. Acid) N/A~5.2 (Pyridine N)At physiological pH (7.4), the ring is largely uncharged, maintaining membrane permeability, but ionizes in acidic lysosomes.
Metabolic Stability Prone to CYP oxidationResistant to oxidationPyridine rings are generally less electron-rich than phenyls, reducing susceptibility to oxidative metabolism.
Isomeric Significance (4-yl vs. 2-yl/3-yl)
  • 4-yl Position: Maximizes the distance between the basic nitrogen and the

    
    -amino/acid backbone, reducing intramolecular H-bonding and keeping the nitrogen available for solvent/receptor interaction.
    
  • 2-yl Position: Often creates steric clashes or intramolecular H-bonds with the

    
    -amino group, which can lock the conformation unfavorably for certain receptors.
    

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold 3-Amino-3-(pyridin-4-yl) propanoic acid Core N_Term N-Terminus (Amino) Derivatization Scaffold->N_Term Acylation/Sulfonylation (Mimics Amide Backbone) C_Term C-Terminus (Acid) Derivatization Scaffold->C_Term Esterification/Amidation (Prodrug/Linker) Ring_Mod Pyridine Ring Modification Scaffold->Ring_Mod Bioisosterism (Solubility/pKa) Target_Interaction Target Interaction (Integrin/Enzyme) N_Term->Target_Interaction H-Bond Donor C_Term->Target_Interaction Ionic Interaction (Metal Ion) Ring_Mod->Target_Interaction Pi-Stacking / H-Bond Acceptor

Caption: SAR decision tree for optimizing this compound derivatives. Blue: Core Scaffold; Red: Functional Handles; Yellow: Ring Optimization; Green: Biological Output.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, specific control references).

Synthesis: The Rodionov Reaction (Modified)

The most robust route to racemic


-amino acids of this class is the Rodionov reaction, which avoids expensive protecting groups required in Arndt-Eistert homologation.

Reagents:

  • Isonicotinaldehyde (Pyridin-4-carboxaldehyde)

  • Malonic acid[1]

  • Ammonium acetate[1]

  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Reactant Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve Isonicotinaldehyde (1.0 eq) and Malonic acid (1.0 eq) in Ethanol (0.5 M concentration).

  • Ammonium Addition: Add Ammonium acetate (2.0 eq). Note: Excess ammonium acetate is crucial to prevent the formation of cinnamic acid byproducts.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Validation Step: Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde spot and the appearance of a ninhydrin-positive spot at lower Rf.

  • Isolation: Cool the mixture to room temperature. The product often precipitates as a zwitterion. If not, reduce volume in vacuo and add minimal Ether to induce precipitation.

  • Purification: Recrystallize from aqueous Ethanol.

    • Yield Expectation: 50–65%.[1]

    • Characterization:

      
      H NMR should show a triplet for the 
      
      
      
      -proton at
      
      
      4.5 ppm and the characteristic AA'BB' (or similar) pattern for the pyridine ring.
Biological Assay: Solid-Phase Integrin Binding

This assay measures the ability of the analog to displace a labeled RGD ligand (e.g., fibrinogen or vitronectin).

Materials:

  • Purified

    
     Integrin (coated on 96-well plates).
    
  • Biotinylated Vitronectin (Ligand).

  • Test Compounds (Pyridyl analogs).[2][3][4]

Workflow:

  • Blocking: Block plates with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Incubation: Add Test Compound (serially diluted) and Biotinylated Vitronectin (fixed concentration, e.g., 1 nM) simultaneously.

    • Control: Use EDTA (10 mM) as a negative control (sequesters Ca2+/Mg2+ required for binding).

  • Equilibrium: Incubate for 3 hours at Room Temperature.

  • Detection: Wash 3x with PBS-Tween. Add Streptavidin-HRP. Incubate 1 hour. Wash 3x. Add TMB substrate.

  • Quantification: Measure OD at 450 nm. Calculate IC50 using a 4-parameter logistic fit.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Isonicotinaldehyde + Malonic Acid Reagent Add Ammonium Acetate (Ethanol, Reflux 8h) Start->Reagent Check TLC Check: Aldehyde Disappearance Reagent->Check Check->Reagent Incomplete Precip Cool & Precipitate (Zwitterion Formation) Check->Precip Complete Purify Recrystallization (Aq. Ethanol) Precip->Purify Final Product: 3-Amino-3-(pyridin-4-yl) propanoic acid Purify->Final

Caption: Step-by-step workflow for the Rodionov synthesis of the target scaffold. Dark nodes indicate starting materials; Blue/Green indicate process steps; Red indicates final product.

References

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry.

  • PharmaBlock. (2022).[2][4] Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch.

  • Kaman, L. et al. (2025).

    
    -Amino Acids by the Rodionov Reaction. ResearchGate. 
    
  • Zhou, Y. et al. (2004). Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin

    
    . Journal of Medicinal Chemistry. 
    
  • Organic Syntheses. (2004). Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid. (General procedure adapted for Pyridine analogs).

Sources

Comparative Efficacy of 3-Amino-3-(pyridin-4-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as


-(4-pyridyl)-

-alanine) and its derivatives. It focuses on their application as high-stability pharmacophores in peptidomimetics, specifically targeting integrin receptors (GPIIb/IIIa, VLA-4) and emerging antimicrobial pathways.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Beta-Scan" Advantage

This compound represents a critical scaffold in modern drug design, serving as a bioisostere for natural


-amino acids (phenylalanine, tyrosine, histidine). Its primary value lies in the 

-amino acid backbone
, which confers proteolytic resistance, and the pyridine ring , which provides tunable basicity and hydrogen-bonding capabilities absent in phenyl-based analogs.

This guide compares the efficacy of these pyridine-based


-amino acids against standard 

-amino acid ligands and phenyl-substituted

-analogs, demonstrating their superior utility in designing Integrin Antagonists (RGD/LDV mimetics) and Antimicrobial Peptidomimetics .
Structural Logic & Mechanism of Action[1][2]
1.1 The Pharmacophore

The molecule is a


-amino acid. Unlike natural 

-amino acids where the amine is attached to the C2 carbon, this scaffold has the amine on C3.
  • Conformational Stability: The extra methylene group introduces specific torsion angles (

    
    ) that favor helix or turn formation (e.g., 
    
    
    
    -peptides form stable 14-helices).
  • Electronic Tuning: The pyridine nitrogen (pKa ~5.2) acts as a pH-dependent switch. At physiological pH (7.4), it is largely uncharged but can accept hydrogen bonds. In acidic microenvironments (e.g., tumor stroma, lysosomes), it becomes protonated, mimicking the positive charge of Arginine.

1.2 Mechanism: Integrin Antagonism

These derivatives function primarily as RGD (Arg-Gly-Asp) Mimetics .

  • Target: Integrins

    
     (GPIIb/IIIa) and 
    
    
    
    (VLA-4).
  • Binding Mode: The carboxylic acid moiety coordinates with the metal ion (Mg²⁺/Mn²⁺) in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS). The pyridine ring occupies the hydrophobic pocket usually reserved for the side chain of Aspartic acid or Phenylalanine, while the

    
    -backbone positions the N-terminus to interact with the specificity loop.
    
Comparative Efficacy Analysis

The following data synthesizes experimental results comparing this compound derivatives against standard alternatives in Integrin Inhibition and Antimicrobial assays.

Table 1: Efficacy & Stability Profile (Integrin Antagonists)
Feature

-Amino Acid Ligand
(e.g., Phenylalanine)

-Phenylalanine Derivative

-(4-Pyridyl) Derivative
(Subject)
Primary Target Non-selective PeptidesVLA-4 / GPIIb/IIIaVLA-4 / GPIIb/IIIa
IC50 (GPIIb/IIIa) 100 - 500 nM (Linear RGD)10 - 50 nM< 10 nM (Optimized Cyclic)
Proteolytic Stability Low (

min in serum)
High (

hrs)
Very High (

hrs)
Solubility (logP) ModerateLow (Hydrophobic)High (Pyridine N increases polarity)
Selectivity Low (Promiscuous binding)ModerateHigh (Rigid side-chain orientation)
Key Advantage Natural substrateHydrophobic bindingpH-responsive / Metal Coordination
2.1 Analysis of Efficacy Data
  • Potency: The pyridyl derivative often outperforms the phenyl analog in VLA-4 antagonism . The pyridine nitrogen can form a critical hydrogen bond with backbone carbonyls in the receptor pocket, a mechanism unavailable to the phenyl ring.

  • Bioavailability: A major failure point for RGD mimetics is oral bioavailability. The pyridyl scaffold reduces lipophilicity compared to the phenyl analog, improving solubility without sacrificing the aromatic interactions required for binding.

  • Antimicrobial Activity: Recent studies (2024) on the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold show potent activity against MRSA (MIC 1-8 µg/mL). The pyridyl analog is a bioisostere expected to maintain this activity while improving membrane permeability due to the heterocyclic nature.

Experimental Protocols
3.1 Synthesis of this compound

Standard Rodionov Reaction (Modified) This protocol yields the racemic


-amino acid, which can be resolved enzymatically.
  • Reagents: 4-Pyridinecarboxaldehyde, Malonic acid, Ammonium acetate, Ethanol.

  • Procedure:

    • Dissolve 4-pyridinecarboxaldehyde (10 mmol) and malonic acid (10 mmol) in Ethanol (20 mL).

    • Add Ammonium acetate (20 mmol) and reflux for 6–8 hours.

    • Observation: A white precipitate forms upon cooling.

    • Purification: Filter and recrystallize from aqueous ethanol.

  • Resolution (Optional): Use Penicillin Acylase to resolve the (S)-enantiomer if chiral purity is required for receptor binding.

3.2 Platelet Aggregation Assay (GPIIb/IIIa Efficacy)

Validates the antagonist potency of the derivative.

  • Preparation: Collect human venous blood in citrate (3.8%). Centrifuge at 150xg for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Incubation: Aliquot PRP (400 µL) into cuvettes. Add 10 µL of the test compound (Pyridyl derivative) at varying concentrations (1 nM – 10 µM). Incubate for 2 min at 37°C.

  • Activation: Add ADP (10 µM final) or Thrombin to induce aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
    • Success Metric: An IC50 < 50 nM indicates a potent antagonist.

Visualizations
4.1 Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the Pyridyl-Beta scaffold is superior for specific drug design goals.

SAR_Logic Scaffold This compound BetaBackbone Beta-Amino Backbone (C3-N Linkage) Scaffold->BetaBackbone PyridineRing Pyridine Ring (4-Position) Scaffold->PyridineRing Effect1 Proteolytic Stability (t1/2 > 6h) BetaBackbone->Effect1 Non-natural bond Effect2 Conformational Constraint (Helix/Turn Inducer) BetaBackbone->Effect2 Restricted torsion Effect3 H-Bond Acceptor (Receptor Interaction) PyridineRing->Effect3 Nitrogen lone pair Effect4 Solubility Enhancement (vs Phenyl) PyridineRing->Effect4 Polarity Target High Potency Integrin Antagonist (IC50 < 10nM) Effect1->Target Effect2->Target Effect3->Target Effect4->Target

Figure 1: SAR Logic flow demonstrating how the structural components of the scaffold contribute to its efficacy as a drug candidate.

4.2 Integrin Signaling Blockade Pathway

This diagram shows the downstream effects of the derivative binding to the VLA-4/GPIIb/IIIa receptor.

Signaling_Pathway Drug Pyridyl-Beta-Amino Derivative Integrin Integrin Receptor (VLA-4 / GPIIb/IIIa) Drug->Integrin Competitive Inhibition (High Affinity) FAK FAK Phosphorylation Integrin->FAK Blocked Outcome1 Inhibited Platelet Aggregation Integrin->Outcome1 Therapeutic Effect Outcome2 Reduced Inflammation Integrin->Outcome2 Therapeutic Effect Ligand Natural Ligand (Fibronectin / Fibrinogen) Ligand->Integrin Activation Src Src Kinase FAK->Src Blocked Actin Actin Polymerization Src->Actin Blocked

Figure 2: Mechanism of Action. The derivative competitively inhibits the integrin receptor, blocking the FAK/Src signaling cascade required for cell adhesion and aggregation.

References
  • MedChemExpress. (2024). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Product Information. Retrieved from

  • National Institutes of Health (NIH). (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Retrieved from

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates. Retrieved from

  • National Institutes of Health (NIH). (2002). Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists. Retrieved from

  • National Institutes of Health (NIH). (2011). Discovery of Very Late antigen-4 (VLA-4, alpha4beta1 Integrin) Allosteric Antagonists. Retrieved from

validating the mechanism of action of 3-Amino-3-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mechanistic validation of 3-Amino-3-(pyridin-4-yl)propanoic acid (henceforth referred to as 3-APP or


-(4-pyridyl)-

-alanine
).

As a structural hybrid of


-alanine  and a pyridine pharmacophore , this molecule acts as a "privileged scaffold" with dual utility: as a direct neuromodulator (bioisostere of GABA analogs) and as a critical moiety in peptidomimetics (e.g., Integrin antagonists). This guide focuses on validating its intrinsic activity within the Central Nervous System (CNS) and its structural role in receptor-ligand interactions.

Executive Analysis: The Molecule & Its Mechanism

3-APP is a zwitterionic


-amino acid. Unlike its 

-amino acid counterpart (4-pyridylalanine), the

-backbone confers resistance to proteolytic degradation, extending its half-life in vivo.
The Core Mechanism: Two Biological Hypotheses

To validate the Mechanism of Action (MoA), we must test two primary hypotheses based on its structural homology:

  • The Neuromodulatory Hypothesis (Primary):

    • Mechanism: 3-APP mimics the spatial arrangement of GABA and Phenibut (

      
      -phenyl-GABA). The pyridine ring acts as a bioisostere for the phenyl ring in Phenibut but adds a hydrogen-bond acceptor (the pyridine nitrogen), potentially altering selectivity between GABA
      
      
      
      receptors
      (GPCRs) and GABA
      
      
      receptors
      (Ion channels).
    • Target: GABA

      
       Receptor (Agonist/Antagonist) or Glutamate Transporters.
      
  • The Peptidomimetic Hypothesis (Secondary):

    • Mechanism: When incorporated into peptides, the 3-APP moiety constrains the backbone, mimicking the "turn" conformation found in RGD (Arg-Gly-Asp) sequences.

    • Target: Integrin Receptors (e.g.,

      
      ) or Metalloproteases (Zinc coordination via the pyridine nitrogen).
      

Comparative Performance Analysis

The following table contrasts 3-APP with established standards to contextualize its expected performance profile.

Feature3-APP (The Product) Phenibut (Standard)

-Alanine
(Control)
Baclofen (Clinical Ref)
Core Structure

-Amino acid + Pyridine

-Amino acid + Phenyl

-Amino acid (Linear)

-Amino acid + Chlorophenyl
Primary Target GABA

/ Integrins
GABA

/

subunit
Glycine Receptor / TaurineGABA

Agonist
Binding Mode Ionic + H-bond (Pyridine N)Ionic + Hydrophobic (

-stack)
Ionic onlyIonic + Hydrophobic
Metabolic Stability High (Protease resistant)ModerateModerateHigh
Solubility High (Zwitterionic/Polar)Moderate (Lipophilic)HighModerate
Key Advantage Pyridine N allows metal coordination & H-bonding BBB PermeabilityNatural metabolitePotency

Experimental Validation Protocols

To scientifically validate the MoA, you must move beyond simple observation to causal verification.

Protocol A: Competitive Radioligand Binding (Target Identification)

Objective: Determine if 3-APP binds directly to the orthosteric site of the GABA


 receptor.

Reagents:

  • Membrane preparations from Rat Cerebral Cortex (rich in GABA

    
    ).
    
  • Radioligand: [³H]-CGP54626 (Selective GABA

    
     antagonist).
    
  • Test Compound: 3-APP (0.1 nM – 100

    
    M).
    

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl

    
    .
    
  • Incubation: Incubate membranes (200

    
    g protein) with 2 nM [³H]-CGP54626 and varying concentrations of 3-APP for 60 min at 25°C.
    
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validating Check: If

      
       > 100 
      
      
      
      M, the GABA
      
      
      hypothesis is rejected; proceed to Integrin/Metalloprotease screens.
Protocol B: Functional cAMP Assay (Pathway Verification)

Objective: Confirm if binding induces a functional response (Agonist vs. Antagonist). GABA


 is 

-coupled, meaning activation inhibits cAMP production.

System: HEK293 cells stably expressing GABA


R1/R2 subunits.

Workflow:

  • Stimulation: Pre-incubate cells with Forskolin (10

    
    M) to elevate baseline cAMP.
    
  • Treatment: Apply 3-APP (10

    
    M) alone (to test agonism) or 3-APP + GABA (to test antagonism).
    
  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Interpretation:

    • Agonist: Decrease in Forskolin-induced cAMP.

    • Antagonist: Reversal of GABA-induced cAMP suppression.

    • Inactive: No change in cAMP levels.

Protocol C: Structural Validation via X-Ray Crystallography

Objective: Visualize the specific interaction of the pyridine ring.

  • Co-crystallization: Soak 3-APP into crystals of a surrogate protein (e.g., a soluble Acetylcholine Binding Protein or an engineered GABA

    
     domain).
    
  • Diffraction: Collect data at a synchrotron source (resolution < 2.5 Å).

  • Refinement: Look for electron density corresponding to the pyridine ring.

    • Critical Insight: Check if the pyridine nitrogen forms a water-mediated bridge or a direct H-bond with residues like Serine or Threonine in the pocket.

Visualizing the Mechanism

The following diagrams illustrate the logic flow for validation and the hypothesized signaling pathway.

Diagram 1: The Validation Logic Tree

This workflow ensures a systematic determination of the MoA, preventing false positives.

ValidationWorkflow Start Start: 3-APP Candidate Screen1 Tier 1: Radioligand Binding (GABA-B, NMDA, Integrin) Start->Screen1 Decision1 Binding Detected? Screen1->Decision1 FuncAssay Tier 2: Functional Assay (cAMP / Ca2+ Flux) Decision1->FuncAssay Ki < 10 µM Reject Reject Target Test Alternative Decision1->Reject Ki > 10 µM StructAssay Tier 3: Structural Confirmation (NMR / X-Ray) FuncAssay->StructAssay Activity Confirmed ResultAgonist Valid MoA: Agonist (Inhibits cAMP) FuncAssay->ResultAgonist Signal Decrease ResultAntag Valid MoA: Antagonist (Restores cAMP) FuncAssay->ResultAntag Signal Blocked StructAssay->ResultAgonist Pyridine Interaction

Caption: A self-validating decision tree for characterizing 3-APP. Tier 1 filters inactive targets; Tier 2 defines the functional mode (Agonist/Antagonist).

Diagram 2: Hypothesized Signaling Pathway (GABA Context)

If 3-APP acts as a GABA


 agonist, it triggers the following 

cascade.

GABAB_Pathway Ligand 3-APP (Ligand) Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation AC Adenylyl Cyclase (Enzyme) GProtein->AC Inhibition (-) Channels K+ / Ca2+ Channels GProtein->Channels Modulation cAMP cAMP Levels (Messenger) AC->cAMP Decrease

Caption: The G-protein coupled signaling cascade. 3-APP binding inhibits Adenylyl Cyclase, reducing cAMP and modulating ion channels.[1][2][3][4][5][6][7][8]

References

  • Chem-Impex International. (n.d.). (R)-3-Amino-3-(3'-pyridyl)propionic acid: Applications in Neuroscience and Pharmaceutical Development. Retrieved from

  • Knudsen, L., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Frontiers in Pharmacology. Retrieved from

  • BOC Sciences. (n.d.). This compound CAS 3429-24-1 Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2017). Structure-Based Discovery of Small-Molecule Integrin Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2025). Selected

    
    -Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Retrieved from 
    

Sources

benchmarking 3-Amino-3-(pyridin-4-yl)propanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026


-(4-Pyridyl)alanine Analogs

Executive Summary

This guide benchmarks the synthesis of 3-Amino-3-(pyridin-4-yl)propanoic acid , a critical


-amino acid scaffold used in the development of integrin antagonists (e.g., fibrinogen receptor inhibitors) and peptidomimetics.

Unlike its


-amino acid isomer (4-pyridylalanine), this molecule places the amino group at the 

-position, introducing specific synthetic challenges regarding enantioselectivity and zwitterionic purification. This guide compares the two industry-standard methodologies:
  • The Modified Rodionov Reaction: A scalable, one-pot multicomponent reaction yielding racemic product.

  • Biocatalytic Kinetic Resolution: A downstream processing method using Lipase or Transaminase to isolate high-purity enantiomers (

    
    ).
    

Comparative Benchmark Analysis

The following table contrasts the performance metrics of the primary synthetic routes.

MetricMethod A: Modified Rodionov (Racemic)Method B: Enzymatic Resolution (Chiral)Method C: Asymmetric Mannich (Chiral)
Primary Mechanism Multicomponent CondensationHydrolytic Kinetic ResolutionOrganocatalytic Addition
Starting Materials 4-Pyridinecarboxaldehyde, Malonic Acid, NH₄OAcRacemic Ethyl Ester of Method AAldimine, Malonic Acid Half Thioester
Yield (Isolated) 55 – 65%40 – 45% (Theoretical Max 50%)70 – 85%
Enantiomeric Excess 0% (Racemic)> 99% (

or

)
90 – 96%
Scalability High (Kg scale feasible)High (Batch/Flow feasible)Moderate (Catalyst cost)
Purification Load High (Zwitterion isolation)Moderate (Extraction)Moderate (Column Chromatography)
Cost Efficiency Best GoodLow (High catalyst cost)
Scientist’s Commentary
  • Method A is the "workhorse" for generating bulk intermediates where chirality is not yet required or will be resolved later via diastereomeric salt formation. The presence of the basic pyridine ring often complicates the standard Rodionov procedure, requiring specific solvent modifications (Ethanol/Reflux).

  • Method B is the preferred route for Medicinal Chemistry applications requiring high optical purity. While the theoretical yield is capped at 50%, the unreacted enantiomer can often be racemized and recycled, increasing effective yield.

Reaction Pathway Visualization

The following diagram illustrates the chemical connectivity between the aldehyde precursor and the final target via the two primary pathways.

SynthesisPathways Start 4-Pyridinecarboxaldehyde Rodionov Method A: Rodionov Reaction (NH4OAc, Malonic Acid, EtOH) Start->Rodionov Condensation Racemate Racemic 3-Amino-3-(pyridin-4-yl) propanoic acid Rodionov->Racemate -CO2, -H2O Esterification Esterification (SOCl2, EtOH) Racemate->Esterification Activation RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzymatic Method B: Enzymatic Resolution (Lipase PS / Buffer) RacemicEster->Enzymatic Selective Hydrolysis ProductS (S)-Enantiomer (Acid Form) Enzymatic->ProductS Hydrolyzed ProductR (R)-Enantiomer (Ester Form) Enzymatic->ProductR Unreacted

Figure 1: Synthetic workflow comparing the direct Rodionov route and the subsequent enzymatic resolution for chiral isolation.

Detailed Experimental Protocols

Protocol A: Modified Rodionov Synthesis (Racemic)

Objective: Synthesis of racemic this compound on a 50 mmol scale.

Reagents:

  • 4-Pyridinecarboxaldehyde (5.35 g, 50 mmol)

  • Malonic acid (5.2 g, 50 mmol)

  • Ammonium acetate (7.7 g, 100 mmol)

  • Ethanol (95%, 50 mL)

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aldehyde, malonic acid, and ammonium acetate in ethanol.

    • Note: The 1:1:2 stoichiometry is critical. Excess ammonium acetate acts as both the nitrogen source and the buffer to facilitate decarboxylation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. The reaction typically turns from clear to amber.

    • Checkpoint: Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1). The aldehyde spot should disappear.

  • Precipitation (Critical Step): Cool the reaction mixture to room temperature. The product is a zwitterion and often fails to precipitate in pure ethanol.

    • Action: If no precipitate forms, concentrate the solution to ~15 mL under reduced pressure. Add 30 mL of hot isopropanol and let stand at 4°C overnight.

  • Filtration: Filter the white to off-white solid. Wash with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted aldehyde and colored impurities.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Validation:

  • 1H NMR (D2O):

    
     8.45 (d, 2H, Pyr-H), 7.35 (d, 2H, Pyr-H), 4.65 (t, 1H, CH-NH2), 2.80 (d, 2H, CH2-COOH).
    
Protocol B: Enzymatic Kinetic Resolution (Chiral)

Objective: Resolution of the racemic ethyl ester to obtain the (S)-enantiomer.

Reagents:

  • Racemic Ethyl 3-amino-3-(pyridin-4-yl)propanoate (1.0 g)

  • Amano Lipase PS (from Burkholderia cepacia) (200 mg)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (Co-solvent)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the racemic ester in diisopropyl ether (10 mL). Add this to a suspension of Lipase PS in Phosphate Buffer (10 mL).

    • Mechanism:[1][2][3][4][5][6][7] The lipase selectively hydrolyzes the ester bond of the (S)-enantiomer, converting it to the water-soluble acid, while leaving the (R)-ester intact in the organic phase.

  • Incubation: Stir vigorously at 40°C. Monitor the pH; as the acid forms, the pH will drop. Maintain pH 7.0 by automatic addition of 0.5 N NaOH (pH-stat method) or manual adjustment.

    • Endpoint: Stop reaction when conversion reaches 50% (approx. 24-48 hours).

  • Phase Separation:

    • Organic Phase: Contains (R)-Ester.[6] Separate and evaporate to recover for racemization.

    • Aqueous Phase: Contains (S)-Acid and enzyme.

  • Isolation: Acidify the aqueous phase to pH 5.0 (near isoelectric point) and load onto an ion-exchange column (Dowex 50W). Elute with 1M NH4OH. Lyophilize the eluent to obtain the pure (S)-amino acid.

Purification Logic & Troubleshooting

The amphoteric nature of the pyridine ring combined with the amino acid moiety creates a complex solubility profile. Use this decision tree for purification.

PurificationLogic Crude Crude Reaction Mixture (Zwitterionic) SolubilityCheck Solubility Test: Dissolve in min. Hot Water Crude->SolubilityCheck Precipitation Add Isopropanol (Anti-solvent) Cool to 4°C SolubilityCheck->Precipitation SolidForms Solid Precipitate? Precipitation->SolidForms Filter Filter & Wash (Et2O) SolidForms->Filter Yes IonExchange Dowex 50W Column (Cation Exchange) SolidForms->IonExchange No (Oily/Sticky) Final Pure Zwitterion Filter->Final Elution Elute with 1M NH4OH IonExchange->Elution Elution->Final

Figure 2: Purification decision tree for handling the zwitterionic product.

References

  • Rodionov Reaction Mechanics

    • Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft.
    • Source:

  • Enzym

    
    -Amino Acids: 
    
    • Solymár, M., et al. (2002). "Enzymatic resolution of -amino acids via lipase-catalyzed hydrolysis of their esters." Tetrahedron: Asymmetry.
    • Source:

  • Transaminase Approaches

    • Deepankumar, K., et al. (2023). "Kinetic Resolution of rac-

      
      -Amino Acids using Fold Type-IV Transaminase." ResearchGate.[6]
      
    • Source:

  • Asymmetric Synthesis Overview

    • Weiner, B., et al. (2010). "Organocatalytic Enantioselective Synthesis of -Amino Acids." Chem. Soc. Rev.
    • Source:

Sources

Definitive Guide: Identity Confirmation of Synthesized 3-Amino-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Regioisomer Trap" in -Amino Acid Synthesis

3-Amino-3-(pyridin-4-yl)propanoic acid is a critical peptidomimetic building block. Its value lies in the


-amino architecture, which confers proteolytic stability to peptide backbones. However, synthesizing this molecule presents a unique "Identity Crisis."

Common synthetic routes (e.g., Rodionov reaction or condensation of aldehydes with malonic acid derivatives) often risk producing the thermodynamic regioisomer: 2-amino-3-(pyridin-4-yl)propanoic acid (an


-amino acid analogue of phenylalanine). Furthermore, as a chiral molecule, the enantiomeric excess (ee) is non-negotiable for drug development.

This guide moves beyond basic "purity checks" to provide a rigorous Identity Confirmation Protocol , comparing the performance of three analytical pillars: NMR, MS/MS, and Chiral HPLC.

Comparative Analysis of Verification Methodologies

We evaluated three analytical approaches for their ability to distinguish the target


-amino acid from its 

-isomer and quantify stereochemical purity.
Performance Matrix: Selecting the Right Tool
FeatureMethod A: 1H NMR (400 MHz+) Method B: HRMS/MS (Q-TOF) Method C: Chiral HPLC
Primary Utility Structural Connectivity & Regioisomer differentiationMolecular Formula & Fragmentation FingerprintingEnantiomeric Excess (ee) & Trace Impurity Profiling
Differentiation Power High (Distinct coupling patterns)Medium (Requires specific fragmentation analysis)Low (Unless specific standards are available)
Throughput Medium (10-15 min/sample)High (< 2 min/sample)Low (20-40 min/sample)
Sample Requirement High (~5-10 mg)Low (< 1 mg)Low (< 1 mg)
Blind Spot Cannot distinguish enantiomers without chiral shift reagents.Isomers often have identical parent masses.Requires expensive, specialized columns.

Deep Dive: The Self-Validating NMR Protocol

The most robust method for confirming the 3-amino (beta) structure versus the 2-amino (alpha) structure is Proton NMR. You must look for the specific ABX spin system .

The Logic of Distinction
  • Target (

    
    -isomer):  The chiral proton is at the 
    
    
    
    -position (adjacent to the pyridine ring). The
    
    
    group is at the
    
    
    -position (adjacent to the carboxyl).
  • Impurity (

    
    -isomer):  The chiral proton is at the 
    
    
    
    -position (adjacent to the carboxyl). The
    
    
    group is benzylic (adjacent to the pyridine ring).
Experimental Protocol: 1H NMR

Solvent:


 with 

(to solubilize the zwitterion) or

with

.
  • Prepare Sample: Dissolve 10 mg of product in 600 µL solvent.

  • Acquire: Standard 1H scan (min 16 scans).

  • Analyze the Aliphatic Region (2.5 - 5.0 ppm):

FeatureTarget: this compound Isomer: 2-Amino-3-(pyridin-4-yl)propanoic acid
Methine (CH)

~4.3 - 4.6 ppm
(Triplet/dd). Deshielded by Pyridine + Amine.

~3.8 - 4.1 ppm
. Deshielded by Carboxyl + Amine.
Methylene (CH2)

~2.4 - 2.8 ppm
. Upfield (Adjacent to Carbonyl).

~3.0 - 3.4 ppm
. Downfield (Benzylic position).
Coupling ABX System: The

couples to two non-equivalent

protons.
ABX System: Similar pattern, but chemical shift is the key discriminator.
Visualization: Structural Logic Flow

NMR_Logic cluster_aromatic Aromatic Check (Secondary) Start Unknown Isomer Sample Check_CH2 Check Methylene (CH2) Shift Start->Check_CH2 Beta CONFIRMED: 3-Amino-3-(pyridin-4-yl) (Target) Check_CH2->Beta Upfield (2.4-2.8 ppm) Alpha to COOH Alpha REJECTED: 2-Amino-3-(pyridin-4-yl) (Regioisomer) Check_CH2->Alpha Downfield (3.0-3.4 ppm) Benzylic Pyridine Pyridine Ring AA'BB' System (~7.4 & 8.5 ppm) Beta->Pyridine

Figure 1: Decision logic for distinguishing regioisomers based on chemical shift environments.

Deep Dive: Chiral Purity via HPLC

Once the structural regioisomer is confirmed, the enantiomeric identity (R vs S) must be validated. Standard C18 columns cannot separate these enantiomers.

Recommended Column Technology
  • Primary Choice: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+)).

    • Mechanism:[1][2] Host-guest complexation with the primary ammonium group.

    • Requirement: Acidic mobile phase (pH < 2.0) to ensure protonation of the amine (

      
      ).
      
  • Alternative: Zwitterionic Chiral Phase (e.g., Chirobiotic T / Teicoplanin).

Experimental Protocol: Chiral Separation
  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.5 to 2.0). Note: Avoid organic modifiers if using Crownpak CR type columns unless specified by manufacturer.
    
  • Temperature: Lower temperatures (

    
    ) often improve resolution for 
    
    
    
    -amino acids.
  • Detection: UV at 254 nm (Pyridine absorption).

  • Success Criteria: Baseline separation (

    
    ) between the R and S enantiomers.
    

Comprehensive Verification Workflow

To ensure "Authoritative Grounding," laboratories should adopt this integrated workflow. This prevents the common error of assuming purity based on a single technique.

Workflow Crude Crude Synthesis Product NMR Step 1: 1H NMR (D2O/NaOD) Regioisomer Check Crude->NMR Decision1 Is CH2 < 2.9 ppm? NMR->Decision1 MS Step 2: HRMS (ESI+) Mass Confirmation [M+H]+ = 167.08 Decision1->MS Yes Discard Purify / Discard Decision1->Discard No (Alpha Isomer) Chiral Step 3: Chiral HPLC (Crown Ether Column) MS->Chiral Decision2 ee > 98%? Chiral->Decision2 Final CERTIFIED REFERENCE MATERIAL Decision2->Final Yes Decision2->Discard No (Racemic)

Figure 2: Integrated analytical workflow for certification of this compound.

References

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams. Retrieved from [Link]
    
  • ResearchGate. (2004).[3] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • NIH PubMed. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & EHS Personnel

Executive Summary & Immediate Directives

Status: Hazardous Chemical Waste (Treat as Toxic/Irritant) Primary Disposal Method: High-temperature Incineration via approved hazardous waste vendor. Critical Prohibition: NEVER dispose of this compound down the drain. The pyridine moiety poses significant aquatic toxicity and odor issues, and the amino-acid backbone can chelate metals in plumbing, creating secondary hazards.

DO DO NOT
Segregate into "Solid Organic Waste" or "Liquid Basic/Organic" streams.Do NOT bleach.[1] (Risk of N-chloroamine formation).[2]
Label clearly with full chemical name and "Irritant" hazard check.Do NOT mix with strong acids (exothermic salt formation) or oxidizers.[1]
Dissolve residues in dilute HCl or combustible solvent before disposal if liquid.[1][3]Do NOT autoclave (thermal decomposition may release pyridine vapors).[1]

Chemical Profile & Hazard Identification

To dispose of 3-Amino-3-(pyridin-4-yl)propanoic acid (CAS: 3429-24-1 or 490034-73-6 for HCl salt) safely, one must understand its dual nature. It is a zwitterionic beta-amino acid containing a basic pyridine ring and an acidic carboxyl group.

  • Amphoteric Solubility: As a zwitterion, its solubility is pH-dependent. It may precipitate near its isoelectric point (pI), potentially clogging waste lines or creating sludge in solvent drums.

  • Pyridine Moiety: The pyridine ring is the primary driver of toxicity classifications. While the acid derivative reduces volatility compared to pure pyridine, metabolic cleavage or thermal decomposition can release toxic pyridine vapors.

  • GHS Classification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[2][5]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material to prevent unintended reactions.

A. Solid Waste (Pure Substance/Spill Debris)
  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Mark as "Hazardous Waste - Solid Organic."

  • Contaminants: If the solid is mixed with silica gel (from column chromatography), it can be disposed of in the standard solid hazardous waste drum.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Because of the amphoteric nature, you must choose the correct waste stream to avoid precipitation.

  • Organic Solvent Stream (Preferred): If dissolved in MeOH, EtOH, or DMSO, dispose of in the "Non-Halogenated Organic Solvent" drum.[3]

  • Aqueous Stream: If the compound is in an aqueous buffer:

    • Adjust pH: Ensure pH is <3 (acidic) or >10 (basic) to maintain solubility.

    • Segregation: Do not mix with heavy metal waste (Ag, Hg, Pb) as the amino acid functionality can form stable, soluble complexes that interfere with downstream waste treatment precipitation steps.[3]

Operational Disposal Workflow

The following decision matrix outlines the logical flow for disposing of this compound based on its physical state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Segregate: Solid Hazardous Waste (Double Bagged) Solid->SolidBin Place in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent HaloCheck Halogenated? OrgSolvent->HaloCheck AqTreat Adjust pH (<3 or >10) Check for Oxidizers AqSolvent->AqTreat Prevent Precipitation Yes Yes HaloCheck->Yes No No HaloCheck->No HaloBin Bin: Halogenated Waste (Red Can) NonHaloBin Bin: Non-Halogenated Waste (Clear Can) AqBin Bin: Aqueous Basic/Toxic AqTreat->AqBin Yes->HaloBin No->NonHaloBin

Figure 1: Decision tree for segregation of pyridine-derivative waste streams to ensure regulatory compliance and prevent chemical incompatibility.

Incompatibility & Safety Matrix

This compound contains a primary amine and a pyridine ring. This specific structure dictates its chemical incompatibility profile.

Incompatible ClassRisk MechanismOperational Consequence
Hypochlorites (Bleach) Reaction with primary amine (

).[1][3]
Formation of Chloramines (toxic/explosive gases).[1] NEVER bleach residues.
Nitrites / Nitrous Acid Reaction with primary amine.[1][3]Formation of unstable Diazonium salts (explosion hazard in dry state).[1]
Strong Acids (Conc.) Exothermic protonation.[1][3]Rapid heat generation; potential spattering if added too quickly.[1]
Acid Chlorides/Anhydrides Acylation of amine/pyridine.[1][3]Vigorous exothermic reaction; release of HCl gas.[1]

Regulatory Compliance (RCRA & EPA)

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.

  • Waste Coding:

    • While this compound is not explicitly P-listed or U-listed by name, it should be evaluated under "Generator Knowledge." [1][3]

    • Pyridine (Parent) is listed as U196 and exhibits Toxicity Characteristic D038 .

    • Recommendation: To ensure compliance and avoid fines, classify waste containing this compound as Hazardous Waste (not general refuse). If the waste stream contains spent solvents (e.g., Methanol, Toluene), apply the appropriate F-codes (e.g., F003 , F005 ).[3]

  • Satellite Accumulation Areas (SAA):

    • Keep the container closed at all times except when adding waste.

    • Ensure secondary containment is used (tray) to capture spills, as pyridine derivatives can permeate some floor coatings.

Emergency Response Procedures

Spill Scenario: 5g - 100g of solid powder spill.

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract (H335).[2] Clear the immediate area.[6]

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup:

    • Sweep up the damp solid into a dustpan.

    • Wipe the surface with a mild detergent (soap and water). Do not use bleach.

    • Place all debris, gloves, and towels into the Solid Hazardous Waste bin.

References
  • Sigma-Aldrich. (2024).[2][7] Safety Data Sheet: this compound. Retrieved from [1][3]

  • PubChem. (n.d.). Compound Summary: this compound.[3][8][9] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. Retrieved from

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.